Product packaging for Benzenethionosulfonic acid sodium salt(Cat. No.:CAS No. 1887-29-2)

Benzenethionosulfonic acid sodium salt

Cat. No.: B160334
CAS No.: 1887-29-2
M. Wt: 197.2 g/mol
InChI Key: MRIMYZGCZDCZAE-UHFFFAOYSA-N
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Description

Benzenethionosulfonic acid sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C6H6NaO2S2 and its molecular weight is 197.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonothioic acid, sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Thiosulfonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NaO2S2 B160334 Benzenethionosulfonic acid sodium salt CAS No. 1887-29-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1887-29-2

Molecular Formula

C6H6NaO2S2

Molecular Weight

197.2 g/mol

IUPAC Name

sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);

InChI Key

MRIMYZGCZDCZAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=S)O.[Na]

Other CAS No.

1887-29-2

Synonyms

enzenethiosulfonate
benzenethiosulfonic acid

Origin of Product

United States

Foundational & Exploratory

Benzenethionosulfonic Acid Sodium Salt: A Technical Overview of a Niche Thiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical properties of benzenethionosulfonic acid sodium salt. While this compound is noted in chemical literature and available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological studies are not widely available in the public domain. This document consolidates the existing data and provides context based on the broader class of aryl thiosulfonates.

Core Chemical and Physical Properties

This compound, also known as sodium benzenethiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It belongs to the class of thiosulfonates, which are characterized by the R-S(O)₂-S-R' functional group. In this case, it is the sodium salt of benzenethionosulfonic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is based on calculations and may not have been experimentally verified.

PropertyValueSource
CAS Number 1887-29-2[1]
Molecular Formula C₆H₅NaO₂S₂[1]
Molecular Weight 196.22 g/mol
Melting Point 275 °C (with decomposition)
Appearance Not specified (commercially available as a technical grade solid)
Solubility High solubility in aqueous environments is suggested.[2]
Stability Stable under normal conditions, but may be hygroscopic.[1]
InChI Key BZHOWMPPNDKQSQ-UHFFFAOYSA-M
SMILES [Na+].[O-]S(=O)(=S)c1ccccc1

Synthesis and Reactivity

A plausible synthetic pathway could involve the controlled oxidation of a thiophenol derivative followed by salt formation, or the reaction of a sulfonyl chloride with a sulfide salt. A recent publication demonstrated the use of sodium benzenethiosulfonate as a starting material for the synthesis of 1,3-dibenzenesulfonylpolysulfane (DBSPS) by reacting it with acetyl chloride, indicating its utility as a reagent in further chemical synthesis.[3]

The reactivity of this compound is characterized by the thiosulfonate group. It can act as a nucleophile and is used in reactions to prepare thiol compounds.[2] The sulfur-sulfur bond in the thiosulfonate moiety is susceptible to cleavage by nucleophiles, making it a useful synthon in organic chemistry.

Logical Synthesis Workflow

The following diagram illustrates a generalized, logical workflow for the potential synthesis of this compound, based on common reactions in organosulfur chemistry.

G Logical Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification Benzenesulfonyl Chloride Benzenesulfonyl Chloride Nucleophilic Substitution Nucleophilic Substitution Benzenesulfonyl Chloride->Nucleophilic Substitution Sodium Sulfide Sodium Sulfide Sodium Sulfide->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) This compound->Purification (e.g., Recrystallization) Characterization Characterization Purification (e.g., Recrystallization)->Characterization

Caption: A potential synthesis route for this compound.

Experimental Protocols

General Analytical Approach

Specific, validated analytical methods for the routine analysis of this compound are not detailed in the available literature. However, based on the analysis of related thiosulfinates and thiosulfonates, High-Performance Liquid Chromatography (HPLC) would be a suitable technique.[4][5] A reversed-phase C18 column with a suitable mobile phase, likely a buffered aqueous-organic mixture, and UV detection would be a logical starting point for method development.

Hypothetical Analytical Workflow

The following diagram outlines a hypothetical workflow for the analysis of this compound using HPLC.

G Hypothetical HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Detector Signal Data Analysis Data Analysis Data Acquisition->Data Analysis Chromatogram G Proposed Mechanism of PDI Inhibition by Thiosulfonates Thiosulfonate Thiosulfonate Nucleophilic_Attack Nucleophilic Attack Thiosulfonate->Nucleophilic_Attack PDI_Active_Site PDI Active Site (Cysteine Thiol) PDI_Active_Site->Nucleophilic_Attack Covalent_Adduct Covalent PDI-Thiosulfonate Adduct Nucleophilic_Attack->Covalent_Adduct PDI_Inhibition PDI Inhibition Covalent_Adduct->PDI_Inhibition ER_Stress Endoplasmic Reticulum Stress PDI_Inhibition->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

References

What is the mechanism of action of Benzenethionosulfonic acid sodium salt?

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the general mechanism of action attributed to the thiosulfonate class of compounds. Extensive research has not yielded specific data regarding the mechanism of action for Benzenethionosulfonic acid sodium salt. The information presented herein is based on the known biological activities of structurally related thiosulfonate compounds and should be interpreted with this context in mind.

Introduction

Thiosulfonates are a class of organosulfur compounds characterized by the functional group R-S(O)₂-S-R'. These molecules have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an in-depth exploration of the known mechanisms of action for thiosulfonates, focusing on their anticancer, antimicrobial, and antioxidant properties. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.

Core Mechanism of Action: Thiol-Disulfide Exchange

The predominant mechanism underlying the biological effects of thiosulfonates is their ability to participate in thiol-disulfide exchange reactions. The thiosulfonate bond possesses an electrophilic sulfur atom that readily reacts with nucleophilic thiol groups (-SH) found in biological molecules, most notably the cysteine residues of proteins. This interaction, often referred to as a "thio transfer," leads to the formation of a mixed disulfide and a sulfinic acid molecule. This covalent modification of proteins can alter their structure and function, thereby disrupting cellular processes.

Anticancer Activity: Targeting Protein Disulfide Isomerase

A significant body of research points to the potential of thiosulfonates as anticancer agents. One of the key mechanisms in this context is the inhibition of Protein Disulfide Isomerase (PDI).

Signaling Pathway of PDI Inhibition by Thiosulfonates

PDI_inhibition cluster_cell Cancer Cell Thiosulfonate Thiosulfonate (e.g., Benzenethionosulfonic acid) PDI Protein Disulfide Isomerase (PDI) (Active Site Cysteine-SH) Thiosulfonate->PDI Covalent Modification of Active Site Cysteine Unfolded_Proteins Accumulation of Unfolded Proteins PDI->Unfolded_Proteins Inhibition of Protein Folding ER_Stress Endoplasmic Reticulum Stress Cell_Death_Pathway Pro-apoptotic Signaling ER_Stress->Cell_Death_Pathway Apoptosis Apoptosis Unfolded_Proteins->ER_Stress Cell_Death_Pathway->Apoptosis

Figure 1: Proposed signaling pathway of PDI inhibition by thiosulfonates leading to apoptosis in cancer cells.

PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. Its active site contains highly reactive cysteine residues. Thiosulfonates can covalently bind to these cysteines, inactivating the enzyme.[1] This inhibition disrupts protein folding, leading to an accumulation of unfolded proteins and subsequent endoplasmic reticulum (ER) stress.[1] Prolonged ER stress activates pro-apoptotic signaling pathways, ultimately leading to programmed cell death in cancer cells.[1]

Antimicrobial Properties

Thiosulfonates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism of action is multifaceted and involves the disruption of essential cellular processes.

General Antimicrobial Mechanism

The electrophilic sulfur of the thiosulfonate group can react with essential microbial thiols, such as glutathione and cysteine-containing enzymes. This can lead to:

  • Enzyme Inactivation: Covalent modification of active site cysteines in enzymes involved in crucial metabolic pathways can inhibit their function, leading to microbial cell death.

  • Oxidative Stress: The reaction with thiols can disrupt the microbial redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Antioxidant Effects

Paradoxically, while thiosulfonates can induce oxidative stress in microbes, some studies suggest they may also exhibit antioxidant properties in mammalian systems. This dual role is likely dependent on the specific cellular context and concentration of the compound. The proposed antioxidant mechanism involves the ability of thiosulfonates to scavenge free radicals and upregulate endogenous antioxidant defense systems.

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its biological activity is not available. The following table summarizes the types of quantitative data typically generated in studies of other thiosulfonate compounds.

Biological ActivityKey Quantitative MetricsTypical Range of Values (for various thiosulfonates)
Anticancer IC₅₀ (Half-maximal inhibitory concentration)Low to mid-micromolar (µM) range
Apoptosis Induction (% of apoptotic cells)Varies significantly with cell line and concentration
Antimicrobial MIC (Minimum Inhibitory Concentration)Varies from low µg/mL to >100 µg/mL
MBC (Minimum Bactericidal Concentration)Typically 2-4 times the MIC
Antioxidant DPPH Radical Scavenging Activity (EC₅₀)Varies depending on the specific thiosulfonate structure
ORAC (Oxygen Radical Absorbance Capacity)Compound-specific values

Experimental Protocols

Detailed experimental protocols for the biological evaluation of thiosulfonates are crucial for reproducible research. Below are representative methodologies for key experiments.

Determination of Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding end End compound_treatment Treat cells with varying concentrations of thiosulfonate cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC₅₀ absorbance_reading->data_analysis data_analysis->end

Figure 2: A generalized experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a thiosulfonate compound using the MTT assay.

Determination of Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The thiosulfonate compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The thiosulfonate class of compounds exhibits a range of promising biological activities, primarily driven by their reactivity towards biological thiols. While the specific mechanism of action for this compound remains to be elucidated, the general principles of thiol-disulfide exchange leading to enzyme inhibition, disruption of protein folding, and induction of oxidative stress provide a solid framework for future investigations. Further research is warranted to explore the therapeutic potential of this and other thiosulfonate derivatives.

References

An In-depth Technical Guide on the Synthesis and Characterization of Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzenethionosulfonic Acid Sodium Salt, a key intermediate in various chemical manufacturing processes, including the synthesis of certain pesticides. This document details the chemical properties, a plausible synthesis pathway, and the analytical techniques used for its characterization, presenting quantitative data in a structured format for ease of reference.

Chemical Identity and Physical Properties

This compound, also known as sodium benzenesulfonothioate or sodium phenylthiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It is commercially available, often in a technical grade of approximately 85% purity, as well as in higher purity forms (≥99.0%) for more sensitive applications.

PropertyValueReference
CAS Number 1887-29-2[1][2]
Molecular Formula C₆H₅NaO₂S₂[1][2]
Molecular Weight 196.22 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 275 °C (with decomposition)[1][4]
Purity (Technical Grade) ~85%[1][4]
Purity (High Grade) ≥99.0%[3]
Loss on Drying ≤0.5%[3]

Synthesis of this compound

A proposed reaction scheme is the nucleophilic substitution of the chloride on benzenesulfonyl chloride by a hydrosulfide or sulfide anion.

Reaction:

C₆H₅SO₂Cl + Na₂S → C₆H₅SO₂SNa + NaCl

This reaction would likely be carried out in a suitable solvent, such as an alcohol or an aqueous-organic mixture, under controlled temperature conditions to manage the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol: A Plausible Synthesis

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related compounds. This protocol should be optimized and validated under appropriate laboratory conditions.

Materials:

  • Benzenesulfonyl chloride

  • Sodium sulfide nonahydrate

  • Ethanol

  • Deionized water

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

  • To this solution, add ethanol to create a hydroalcoholic solvent system.

  • Slowly add benzenesulfonyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified this compound under vacuum to a constant weight.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are infrared spectroscopy and melting point determination. While publicly available NMR data is scarce, a hypothetical characterization workflow is presented.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O), the thiosulfonate group (S-S), and the benzene ring.

Functional GroupExpected Wavenumber Range (cm⁻¹)
S=O stretch (asymmetric)1300-1350
S=O stretch (symmetric)1120-1160
S-S stretch400-500
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of the phenyl group is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the thiosulfonate group would likely be the most downfield due to the electron-withdrawing nature of the SO₂S group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzene ring. The carbon atom directly attached to the thiosulfonate group would be expected to have a chemical shift in the range of 140-150 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of the compound and for quantitative analysis. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection is typically performed using a UV detector at a wavelength where the benzene ring absorbs, such as 254 nm.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and characterization of this compound, the following diagrams are provided in the DOT language.

SynthesisWorkflow Reactants Benzenesulfonyl Chloride + Sodium Sulfide Reaction Nucleophilic Substitution Reactants->Reaction in Solvent Aqueous Ethanol Solvent->Reaction Workup Precipitation & Filtration Reaction->Workup yields crude Purification Recrystallization Workup->Purification Product Benzenethionosulfonic Acid Sodium Salt Purification->Product yields pure

Caption: A generalized workflow for the synthesis of this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis IR FT-IR Spectroscopy Data Characterization Data IR->Data NMR NMR Spectroscopy (¹H and ¹³C) NMR->Data MP Melting Point Determination MP->Data HPLC HPLC Analysis HPLC->Data Sample Synthesized Product Sample->IR Sample->NMR Sample->MP Sample->HPLC

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Applications and Relevance

This compound is a crucial intermediate in the agrochemical industry.[3] Its primary documented use is in the synthesis of the insecticide Bensultap.[3] The purity and characterization of this intermediate are critical to ensure the efficacy and safety of the final active ingredient. Professionals in drug development may also encounter thiosulfonate functionalities in various bioactive molecules, making the understanding of their synthesis and characterization relevant to the broader field of medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly available, detailed synthesis protocol is elusive, a plausible and logical pathway has been proposed based on established chemical principles. The characterization data, including physical properties and spectroscopic expectations, offer a solid foundation for researchers and professionals working with this important chemical intermediate. The provided workflows offer a clear visual representation of the key processes involved.

References

Navigating the Solubility Landscape of Benzenethionosulfonic Acid Sodium Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of benzenethionosulfonic acid sodium salt in organic solvents, a critical parameter for its application in research and pharmaceutical development. A comprehensive search of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides the available physicochemical properties of this compound, qualitative solubility information for the closely related and structurally similar compound, benzenesulfonic acid sodium salt, and a detailed, generalized experimental protocol for determining the solubility of sparingly soluble organic salts. Furthermore, a visual workflow is presented to guide researchers in solubility determination experiments.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅NaO₂S₂
Molecular Weight 196.22 g/mol
Melting Point 275 °C (decomposes)[1]
Appearance Not specified in available literature

Solubility Profile: Insights from a Structurally Related Compound

In the absence of specific data for this compound, qualitative solubility information for the analogous compound, benzenesulfonic acid sodium salt (CAS Number: 515-42-4), can offer some initial insights. It is crucial to note that while structurally similar, the presence of the additional sulfur atom in this compound will influence its polarity and, consequently, its solubility characteristics. The data for benzenesulfonic acid sodium salt should therefore be considered as an indicative reference only.

SolventQualitative Solubility of Benzenesulfonic Acid Sodium Salt
WaterSoluble[2][3][4]
Hot WaterSoluble[2]
EthanolSlightly soluble[2]
Hot EthanolSlightly soluble[2]

Experimental Protocol for Determining Organic Salt Solubility

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following generalized experimental protocol, based on the widely used equilibrium shake-flask method, is recommended.[5][6]

Objective: To determine the equilibrium solubility of a sparingly soluble organic salt in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation for quantification)

  • Reference standards of the solute

Procedure:

  • Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.

  • Addition of Excess Solid: Add an excess amount of the salt to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved salt remains constant.[5]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Sample Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (or other suitable analytical technique) to determine the concentration of the dissolved salt.

  • Data Analysis: Calculate the solubility of the this compound in the organic solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic salt.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_solid Prepare Homogenous Solid Sample start->prep_solid add_excess Add Excess Solid to Vials prep_solid->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Agitate at Constant Temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of an organic salt.

Conclusion

While a definitive quantitative solubility profile for this compound in various organic solvents remains to be established in the scientific literature, this guide provides a framework for researchers to approach this challenge. By leveraging the provided physicochemical data, understanding the qualitative behavior of a related compound, and implementing a robust experimental protocol, scientists and drug development professionals can systematically determine the solubility of this compound in solvents relevant to their specific applications. The generation of such data will be a valuable contribution to the broader scientific community.

References

Stability and Storage of Benzenethionosulfonic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and appropriate storage conditions for Benzenethionosulfonic Acid Sodium Salt (CAS Number: 1887-29-2). This document is intended to serve as a valuable resource for professionals in research, development, and quality control who handle this compound. Due to the limited availability of specific stability and degradation data for this particular salt in publicly accessible literature, this guide combines available information with general principles of thiosulfonate chemistry and standard pharmaceutical stability testing protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueSource
Chemical Name Sodium benzenesulfonothioate[1]
Synonyms Sodium phenylthiosulfonate[1]
CAS Number 1887-29-2[1][2][3][4]
Molecular Formula C₆H₅NaO₂S₂[5]
Molecular Weight 196.22 g/mol [2][5]
Appearance Solid[5]
Melting Point 275 °C (with decomposition)[2]
Assay 85% (Technical Grade)[2]

Stability Profile

The stability of a chemical entity is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

General Stability

This compound is a combustible solid.[2] Information from supplier data indicates that the technical grade material has a melting point of 275 °C with decomposition, suggesting that it is thermally sensitive at elevated temperatures.[2]

Thermal Stability
Photostability

Specific photostability studies on this compound have not been identified in the reviewed literature. However, aryl thiosulfonates can be susceptible to photodegradation. A study on the photocatalytic destruction of a different thiosulfonate compound, diisopropylaminoethyl 4-methylbenzenethiosulfonate, showed that it undergoes degradation upon exposure to light, with cleavage of the S-S bond being a major pathway.[6] This suggests that this compound may also be light-sensitive and should be protected from light.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical parameter, particularly for its handling in solution. Thiosulfonates, also known as Bunte salts, are known to undergo hydrolysis, especially under acidic conditions, to yield a thiol and bisulfate.[7][8][9][10] The rate and mechanism of hydrolysis can be influenced by pH. One study on the hydrolysis of cysteine thiosulfinate ester, a related compound, demonstrated pH-dependent hydrolysis kinetics.[11]

Recommended Storage and Handling

Based on the available safety data sheets and general chemical principles, the following storage and handling conditions are recommended for this compound.

Storage Conditions:

  • Container: Store in a tightly closed container.

  • Environment: Keep in a dry, cool, and well-ventilated place.[12][13][14]

  • Moisture: Protect from moisture.

  • Light: Protect from light.[13]

  • Incompatibilities: Avoid strong oxidizing agents.[13][14]

Handling Precautions:

  • Avoid dust formation.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Wash hands thoroughly after handling.[12]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, based on the chemistry of thiosulfonates, the following general degradation routes can be postulated:

cluster_degradation Potential Degradation Pathways Benzenethionosulfonic_acid_sodium_salt Benzenethionosulfonic Acid Sodium Salt Hydrolysis Hydrolysis (e.g., acidic conditions) Benzenethionosulfonic_acid_sodium_salt->Hydrolysis Photodegradation Photodegradation (UV/Vis light) Benzenethionosulfonic_acid_sodium_salt->Photodegradation Oxidation Oxidation (e.g., strong oxidants) Benzenethionosulfonic_acid_sodium_salt->Oxidation Thiophenol Thiophenol Hydrolysis->Thiophenol Sodium_Bisulfate Sodium Bisulfate Hydrolysis->Sodium_Bisulfate Radical_Intermediates Radical Intermediates Photodegradation->Radical_Intermediates Benzenesulfonic_Acid Benzenesulfonic Acid Oxidation->Benzenesulfonic_Acid

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Due to the absence of specific published stability-indicating methods for this compound, this section outlines a general approach based on established principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These protocols would need to be validated for this specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[15][16][17][18]

cluster_workflow Forced Degradation Workflow Start Benzenethionosulfonic Acid Sodium Salt Sample Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Start->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Start->Base_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal_Stress Thermal Stress (e.g., elevated temperature) Start->Thermal_Stress Photolytic_Stress Photolytic Stress (UV/Vis light) Start->Photolytic_Stress Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photolytic_Stress->Analysis Identify_Degradants Identify & Characterize Degradation Products Analysis->Identify_Degradants Develop_Method Develop & Validate Stability-Indicating Method Identify_Degradants->Develop_Method

Caption: General workflow for forced degradation studies.

5.1.1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60 °C) for a defined period.

  • Basic Conditions: Dissolve the compound in a suitable solvent and treat with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60 °C) for a defined period.

  • Neutral Conditions: Dissolve the compound in water at a controlled temperature (e.g., 60 °C) for a defined period.

5.1.2. Oxidative Degradation:

  • Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

5.1.3. Thermal Degradation:

  • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

5.1.4. Photolytic Degradation:

  • Expose a solution and a solid sample of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Proposed HPLC Method Parameters (to be developed and validated):

  • Column: A reversed-phase column (e.g., C18) would be a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to separate polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Diode array detection (DAD) would be beneficial for peak purity analysis.

  • Quantification: Ion chromatography could also be explored for the quantification of thiosulfate and sulfate ions.[19][20][21][22]

Conclusions and Future Work

The available information on the stability of this compound is limited, primarily consisting of general storage recommendations from safety data sheets and a melting point with decomposition. Based on the known chemistry of the thiosulfonate functional group, the compound is likely susceptible to degradation by hydrolysis, photolysis, and thermal stress.

To establish a comprehensive stability profile, further research is imperative. This should include:

  • Systematic forced degradation studies to identify and characterize degradation products.

  • Development and validation of a robust, stability-indicating analytical method (e.g., HPLC).

  • Long-term and accelerated stability studies under various storage conditions to determine the shelf-life and optimal storage parameters.

This technical guide serves as a starting point for researchers and professionals working with this compound, providing a framework for safe handling and a roadmap for future stability investigations.

References

Benzenethionosulfonic acid sodium salt molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of benzenethionosulfonic acid sodium salt. The information is intended to support research and development activities, particularly in the fields of organic synthesis and agrochemicals.

Molecular Structure and Formula

This compound is an organosulfur compound. Its structure consists of a benzene ring attached to a thionosulfonate group, with a sodium cation.

Molecular Formula: C₆H₅NaO₂S₂

Chemical Identifiers:

  • CAS Number: 1887-29-2[1]

  • Molecular Weight: 196.22 g/mol [1]

  • SMILES String: [Na+].[O-]S(=O)(=S)c1ccccc1[1]

The molecular structure of this compound is visualized in the diagram below.

Caption: Molecular Structure of this compound

Physicochemical Properties

This compound is typically available as a technical grade solid with an assay of 85% or as a high-purity (≥99.0%) white crystalline solid.[1][2] Limited quantitative data on its physicochemical properties is available in publicly accessible literature.

PropertyValueReference
Appearance White crystalline powder[2]
Melting Point 275 °C (decomposes)[1]
Loss on Drying ≤0.5%[2]

Experimental Protocols

The workflow for its primary application is illustrated below.

synthesis_workflow cluster_synthesis Synthesis of Bensultap reactant Benzenethionosulfonic acid sodium salt product Bensultap (Insecticide) reactant->product Reaction reagents Other Reagents reagents->product

Caption: Role in Bensultap Synthesis

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not extensively documented in public literature. However, for the structurally similar compound, benzenesulfonic acid, ion chromatography with suppressed conductivity detection is a common analytical technique. This method would likely be adaptable for the analysis of this compound, potentially with modifications to the mobile phase and column to optimize separation.

Applications in Research and Development

The primary documented application of this compound is as a crucial building block in the synthesis of the insecticide Bensultap.[2] Its chemical structure, featuring a reactive thionosulfonate group, may also make it a subject of interest for further research in the development of novel organic compounds and materials.

References

An In-depth Technical Guide to CAS Number 1887-29-2: Sodium Benzenethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 1887-29-2, identified as Sodium Benzenethiosulfonate. While not a biologically active agent itself, its significance to the fields of medicinal chemistry and drug development lies in its utility as a versatile synthetic reagent. This document details its chemical and physical properties, primary applications in organic synthesis, and provides a representative experimental protocol for its conversion and subsequent use in the synthesis of biologically relevant sulfonamide scaffolds.

Chemical Identity and Properties

Sodium Benzenethiosulfonate is an organosulfur compound with the molecular formula C₆H₅NaO₂S₂.[1] It is primarily recognized as a valuable reagent in organic chemistry for the introduction of thiol moieties.[1][2]

Quantitative Data Summary

The key physical and chemical properties of Sodium Benzenethiosulfonate are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name sodium;benzenethiosulfonate[1]
Synonyms Sodium phenylthiosulfonate, NaPTS[1]
CAS Number 1887-29-2[1]
Molecular Formula C₆H₅NaO₂S₂[1]
Molecular Weight 196.22 g/mol [1]
Melting Point 275 °C (decomposes)[3]
Appearance White to off-white powder-
Solubility Soluble in water-
InChI Key BZHOWMPPNDKQSQ-UHFFFAOYSA-M[1]

Applications in Organic Synthesis

The primary utility of Sodium Benzenethiosulfonate in a research and development setting is as a precursor for the synthesis of various sulfur-containing organic molecules. Its reactivity allows for the controlled introduction of sulfonyl groups, which are key components in a wide range of biologically active compounds.

While Sodium Benzenethiosulfonate itself does not exhibit significant biological activity, it serves as a crucial starting material for the synthesis of molecules that do. A prominent example is its role in the preparation of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Workflow: From Sodium Benzenethiosulfonate to a Biologically Relevant Sulfonamide

To illustrate the utility of Sodium Benzenethiosulfonate in drug discovery and development, this section outlines a representative multi-step synthesis to produce a sulfonamide. The overall workflow involves two key stages:

  • Conversion to a Reactive Intermediate: Sodium Benzenethiosulfonate is first converted to a more reactive species, such as benzenesulfonyl chloride.

  • Sulfonamide Formation: The resulting intermediate is then reacted with an amine to form the desired sulfonamide.

The following diagram, generated using the DOT language, visualizes this synthetic pathway.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Sulfonamide Synthesis cluster_2 Reagents & Conditions A Sodium Benzenethiosulfonate (CAS 1887-29-2) B Benzenesulfonyl Chloride A->B  POCl₃ or PCl₅   C Benzenesulfonyl Chloride E N-Benzylbenzenesulfonamide (Biologically Active Scaffold) C->E D Amine (e.g., Benzylamine) D->E R1 Phosphorus Oxychloride R1->A R2 Iodine (I₂) R2->C R3 Ethanol (Solvent) R3->C

A representative synthetic workflow from Sodium Benzenethiosulfonate to a sulfonamide.

Experimental Protocols

This section provides a detailed, two-stage experimental protocol for the synthesis of a representative sulfonamide, N-benzylbenzenesulfonamide, starting from Sodium Benzenethiosulfonate.

Stage 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenethiosulfonate

This protocol is adapted from established methods for the conversion of benzenesulfonate salts to benzenesulfonyl chloride.[4][5][6]

Materials:

  • Sodium Benzenethiosulfonate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, combine finely divided Sodium Benzenethiosulfonate and phosphorus oxychloride.

  • Fit the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add the reaction mixture to ice-water to quench the excess phosphorus oxychloride.

  • The crude benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water.

  • The crude product can be purified by distillation under reduced pressure to yield pure benzenesulfonyl chloride.

Stage 2: Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride

This protocol is adapted from the work of Yang et al. (2018), which describes the synthesis of sulfonamides from sodium sulfinates. The principle is directly applicable to the use of benzenesulfonyl chloride.[2]

Materials:

  • Benzenesulfonyl chloride (from Stage 1) (1.0 eq)

  • Benzylamine (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • 10% Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add benzenesulfonyl chloride and iodine. Stir the mixture at room temperature for 20 minutes.

  • Add ethanol to the flask, followed by the dropwise addition of benzylamine.

  • Continue to stir the resulting solution at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add 10% sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash chromatography on silica gel to yield pure N-benzylbenzenesulfonamide.

Conclusion

Sodium Benzenethiosulfonate (CAS 1887-29-2) is a valuable and versatile reagent in organic synthesis. While it lacks direct biological activity, its utility as a precursor for the synthesis of sulfonamides and other sulfur-containing compounds makes it a relevant and important tool for researchers, scientists, and professionals in the field of drug development. The synthetic pathways and protocols outlined in this guide provide a framework for its application in the creation of novel molecules with potential therapeutic value.

References

A Technical Guide to the Hygroscopic Nature and Handling of Aromatic Sulfonate Salts, with a Focus on Benzenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who work with hygroscopic materials. It provides an in-depth overview of the challenges associated with the hygroscopic nature of compounds like benzenesulfonic acid sodium salt and offers detailed protocols for their handling, storage, and analysis.

Introduction to Hygroscopicity in Aromatic Sulfonate Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This is a critical consideration in the handling and formulation of many chemical compounds, particularly salts. For aromatic sulfonate salts such as benzenesulfonic acid sodium salt, the presence of a polar sulfonate group and a sodium counter-ion contributes to its affinity for atmospheric moisture.

The absorption of water can have significant consequences for the material, including:

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water) can occur, which can impede handling and weighing.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.

  • Inaccurate Dosing: The absorption of water increases the weight of the material, leading to inaccuracies in concentration when preparing solutions.

Benzenesulfonic acid sodium salt is consistently identified as a hygroscopic, and in some cases deliquescent, solid.[1] This necessitates specific handling and storage procedures to maintain its integrity.

Physicochemical Properties of Benzenesulfonic Acid Sodium Salt

The following table summarizes key physicochemical properties of benzenesulfonic acid sodium salt, compiled from various sources.

PropertyValueCitations
Chemical Formula C₆H₅NaO₃S[2][3]
Molecular Weight 180.16 g/mol [2]
Appearance White to off-white crystalline powder or flakes[2][4]
Melting Point >300 °C, 450 °C[2][4]
Density 1.124 g/mL at 25 °C[2][4]
Solubility Soluble in water, soluble in hot water, slightly soluble in ethanol.[2][4]
Stability Stable under recommended storage conditions.[2][4][5]
Hygroscopic Nature Hygroscopic[2][4][5][6]
Incompatibilities Strong oxidizing agents.[2][4][5]

Experimental Protocol: Gravimetric Determination of Hygroscopicity

While specific quantitative data on the hygroscopicity of benzenesulfonic acid sodium salt is not available in the cited literature, a general experimental protocol can be followed to determine the hygroscopic nature of a solid compound. Dynamic Vapor Sorption (DVS) is a sophisticated method for this purpose, but a simpler gravimetric method can be employed for a general assessment.[][8]

Objective: To quantify the moisture uptake of a solid compound at a specific relative humidity (RH) and temperature.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH.

  • Shallow weighing dishes (e.g., glass petri dishes)

  • Spatula

  • The solid compound to be tested.

Procedure:

  • Preparation: Place a saturated salt solution in the bottom of a desiccator to create a constant RH environment. For example, a saturated solution of sodium chloride will maintain an RH of approximately 75% at room temperature. Allow the chamber to equilibrate for at least 24 hours.

  • Sample Preparation: Dry the test compound to a constant weight in a vacuum oven at a suitable temperature that does not cause decomposition. This will serve as the initial dry weight.

  • Initial Weighing: Accurately weigh a clean, dry weighing dish. Add approximately 1-2 grams of the dried compound to the dish and record the exact weight of the compound (W_initial).

  • Exposure: Place the weighing dish containing the sample into the controlled humidity chamber.

  • Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing dish from the chamber and re-weigh it. Record the weight (W_t). Minimize the time the sample is exposed to the ambient laboratory environment during weighing.[9]

  • Equilibrium: Continue to take measurements until the weight of the sample becomes constant (i.e., the difference between two consecutive readings is negligible), indicating that equilibrium has been reached.

  • Calculation: The percentage of water absorbed (%W) at each time point is calculated using the following formula:

    %W = [(W_t - W_initial) / W_initial] * 100

Data Presentation: The results can be presented in a table showing the percentage of weight gain over time and in a graph plotting % weight gain versus time to visualize the rate of moisture absorption.

Handling and Storage of Hygroscopic Powders

Proper handling and storage are crucial for maintaining the quality of hygroscopic materials.[6][9] The following workflow outlines the best practices for managing hygroscopic compounds in a laboratory setting.

Hygroscopic_Handling_Workflow cluster_storage Storage and Preparation cluster_handling Weighing and Dispensing cluster_disposal Post-Use storage Store in Tightly Sealed Container in a Cool, Dry Place desiccator Transfer to a Desiccator Before Use storage->desiccator Equilibration glovebox For Highly Sensitive Materials: Handle in a Glove Box with Inert Atmosphere storage->glovebox High Sensitivity weighing Weigh Material Quickly desiccator->weighing glovebox->weighing reseal Immediately and Tightly Reseal Container weighing->reseal disposal Dispose of Contaminated Material According to SDS reseal->disposal cleanup Clean Spills Promptly cleanup->disposal end Experiment Complete disposal->end start Receiving start->storage

Caption: Workflow for handling hygroscopic materials.

Key Handling and Storage Recommendations:

  • Storage: Keep containers of benzenesulfonic acid sodium salt tightly closed and store them in a dry, cool, and well-ventilated place.[6] Storing under an inert atmosphere can also be beneficial.

  • Dispensing: When weighing or transferring the material, minimize its exposure to the atmosphere. Work quickly and efficiently.[9] For highly sensitive applications, consider using a glove box with a controlled, low-humidity environment.[10]

  • Containers: Use containers with tight-fitting lids. After dispensing the required amount, reseal the container immediately.

  • Desiccation: For long-term storage or before use, keeping the material in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) can help maintain its anhydrous state.[6][10]

  • Spills: Clean up any spills of hygroscopic materials promptly, as they will attract moisture and can create a slip hazard or a corrosive puddle, depending on the substance.[6]

Conclusion

The hygroscopic nature of aromatic sulfonate salts like benzenesulfonic acid sodium salt presents significant challenges in a research and development setting. Understanding these challenges and implementing rigorous handling and storage protocols are essential for ensuring the accuracy of experimental results and maintaining the long-term stability and integrity of the compound. By following the guidelines outlined in this technical guide, researchers can effectively mitigate the risks associated with moisture absorption and ensure the reliable use of these important chemical reagents.

References

The Dawn of Aromatic Thiosulfonates: A Journey from Obscure Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic thiosulfonates, a unique class of organosulfur compounds characterized by a distinctive -SO₂-S- linkage, have carved a significant niche in the landscape of modern chemistry and pharmacology. From their early, somewhat obscured, discovery rooted in the rich history of 19th-century organosulfur chemistry to their current status as promising therapeutic agents, the journey of these molecules is one of scientific curiosity and expanding application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aromatic thiosulfonates, with a particular focus on their quantitative properties and mechanisms of action.

I. Historical Perspective: Unearthing the Origins

While pinpointing a single, definitive moment of discovery for aromatic thiosulfonates is challenging, their emergence is intrinsically linked to the foundational explorations of organosulfur chemistry in the 19th century. Early investigations into the oxidation of thiols and disulfides likely produced these compounds, though they may not have been immediately identified or well-characterized. The systematic study of sulfonyl derivatives and the reactions of sulfonyl chlorides with various nucleophiles laid the groundwork for the intentional synthesis of thiosulfonates. It was through the persistent efforts of chemists in the late 19th and early 20th centuries that these compounds were definitively synthesized and their structures elucidated, paving the way for future investigations into their reactivity and utility.

II. Synthetic Methodologies: Crafting the Core Structure

The synthesis of aromatic thiosulfonates has evolved significantly, with numerous methods now available to researchers. These can be broadly categorized into several key approaches, each with its own advantages and substrate scope.

Key Synthetic Pathways

A logical workflow for the common synthetic approaches to aromatic thiosulfonates is outlined below:

G cluster_start Starting Materials cluster_methods Synthetic Methods Aromatic Thiols Aromatic Thiols Oxidation Oxidation Aromatic Thiols->Oxidation Direct Oxidation Coupling Reaction Coupling Reaction Aromatic Thiols->Coupling Reaction with Sodium Sulfinates Aryl Sulfonyl Chlorides Aryl Sulfonyl Chlorides Nucleophilic Substitution Nucleophilic Substitution Aryl Sulfonyl Chlorides->Nucleophilic Substitution with Thiols Diaryl Disulfides Diaryl Disulfides Diaryl Disulfides->Oxidation Oxidation Sodium Sulfinates Sodium Sulfinates Sodium Sulfinates->Coupling Reaction with Thiols Aromatic Thiosulfonates Aromatic Thiosulfonates Oxidation->Aromatic Thiosulfonates Nucleophilic Substitution->Aromatic Thiosulfonates Coupling Reaction->Aromatic Thiosulfonates

Caption: Common synthetic routes to aromatic thiosulfonates.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diaryl Thiosulfonates from Thiols via Disulfide Intermediate

This two-step protocol first involves the oxidation of an aromatic thiol to the corresponding diaryl disulfide, followed by further oxidation to the diaryl thiosulfonate.

  • Step 1: Synthesis of Diaryl Disulfide

    • Dissolve the halogenated thiol (7 mmol) in anhydrous acetonitrile (23 mL).

    • Add silver nitrate (7.7 mmol) and boron trifluoride etherate (0.8 mL) dropwise to the reaction mixture.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC (hexane/EtOAc 9:1).

    • After 24 hours, quench the reaction with ice.

    • Extract the product with ethyl acetate. The organic layer is then washed with distilled water and brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the diaryl disulfide.[1]

  • Step 2: Oxidation to Diaryl Thiosulfonate

    • Dissolve the diaryl disulfide (1 mmol) in dichloromethane (10 mL).

    • Add a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure diaryl thiosulfonate.

Protocol 2: One-Pot Synthesis of Diaryl Thiosulfonates from Thiols

This method provides a more direct route from thiols to thiosulfonates.

  • Dissolve the halogenated thiol (32 mmol) in anhydrous acetonitrile.

  • Add freshly prepared aluminum dihydrogen phosphate (0.16 mmol) and concentrated nitric acid (3 mL) to the solution.

  • Heat the reaction mixture to approximately 85 °C and monitor by TLC. This elevated temperature facilitates the oxidation of the in situ formed disulfide to the thiosulfonate.[1]

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Quantitative Data on Biological Activity

Aromatic thiosulfonates have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Aromatic Thiosulfonates
CompoundCell LineIC₅₀ (µM)Reference
Diaryl thiosulfonate 3a (o-F)MCF-71.2[1]
Diaryl thiosulfonate 3b (m-F)MCF-72.5[1]
Diaryl thiosulfonate 3c (p-F)MCF-71.3[1]
Diaryl thiosulfonate 3d (o-Cl)MCF-79.1[1]
Diaryl thiosulfonate 3e (m-Cl)MCF-72.8[1]
Diaryl thiosulfonate 3f (p-Cl)MCF-75.6[1]
Diaryl thiosulfonate 3g (o-Br)MCF-71.2[1]
Diaryl thiosulfonate 3h (m-Br)MCF-73.1[1]
Diaryl thiosulfonate 3i (p-Br)MCF-74.7[1]
Combretastatin A-4 (reference)MCF-71.3[1]
Table 2: Antimicrobial Activity of Aromatic Thiosulfonates
CompoundMicroorganismMIC (µg/mL)Reference
MethylthiosulfonateBacillus subtilis20
MethylthiosulfonateRhizopus nigricans20
EthylthiosulfonatePseudomonas aeruginosa80
EthylthiosulfonateBacillus subtilis60
EthylthiosulfonateAlcaligenes faecalis5

IV. Mechanism of Action: Targeting Protein Disulfide Isomerase in Cancer

A significant breakthrough in understanding the anticancer properties of certain aromatic thiosulfonates, particularly cyclic derivatives, is the identification of their interaction with the protein disulfide isomerase (PDI) family of enzymes. PDI enzymes are crucial for proper protein folding in the endoplasmic reticulum (ER). In many cancer cells, the high demand for protein synthesis leads to an upregulation of PDI activity.

Aromatic thiosulfonates can act as inhibitors of PDI. This inhibition disrupts the normal protein folding machinery, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the unfolded protein response (UPR). While the initial phase of the UPR aims to restore homeostasis, prolonged and severe ER stress ultimately leads to the activation of apoptotic pathways, resulting in cancer cell death.

The proposed signaling pathway is illustrated below:

G cluster_drug Drug Action cluster_cellular Cellular Response Aromatic Thiosulfonate Aromatic Thiosulfonate PDI Protein Disulfide Isomerase (PDI) Aromatic Thiosulfonate->PDI Inhibition Protein Folding Correct Protein Folding Aromatic Thiosulfonate->Protein Folding Disruption PDI->Protein Folding Facilitates ER_Stress Endoplasmic Reticulum (ER) Stress Protein Folding->ER_Stress Accumulation of Misfolded Proteins UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Leads to

Caption: PDI inhibition by aromatic thiosulfonates leading to apoptosis.

V. Conclusion and Future Directions

Aromatic thiosulfonates have transitioned from being chemical curiosities to compounds of significant interest, particularly in the realm of drug development. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive scaffolds for further investigation. The elucidation of their mechanism of action, such as the inhibition of PDI in cancer cells, opens up new avenues for the rational design of more potent and selective therapeutic agents. Future research will likely focus on expanding the chemical diversity of aromatic thiosulfonates, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in treating a broader range of diseases. The rich history and evolving applications of these fascinating sulfur-containing molecules ensure they will remain a vibrant area of chemical and pharmacological research for years to come.

References

Methodological & Application

Benzenethionosulfonic acid sodium salt as a sulfenylating agent for proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Protein S-Sulfenylation

Topic: A Guide to the Study of Protein S-Sulfenylation

Introduction

Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group to a sulfenic acid (-SOH).[1][2][3] This modification is a key event in redox signaling, acting as a molecular switch that regulates protein function in response to cellular oxidative stress.[2][4] Dysregulation of protein S-sulfenylation has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders. The study of S-sulfenylation provides critical insights into the molecular mechanisms that govern cellular responses to oxidative stimuli.

It is important to note that based on current scientific literature, Benzenethionosulfonic acid sodium salt is not a recognized reagent for inducing or studying protein S-sulfenylation. The protocols and data presented herein focus on the established methods for the investigation of this significant post-translational modification.

Mechanism of S-Sulfenylation

S-sulfenylation is typically induced by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which react with the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue. The reactivity of a particular cysteine residue is influenced by its local protein microenvironment and its pKa.[5] The resulting sulfenic acid is a transient species that can undergo further oxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids, or be reduced back to a thiol. It can also react with a nearby thiol to form a disulfide bond.

Quantitative Data Summary

The following table summarizes common chemical probes used for the detection and quantification of protein S-sulfenylation. These probes react specifically with the sulfenic acid moiety, allowing for its stabilization and subsequent analysis.

Probe NameStructure BasisReporter GroupDetection MethodKey Advantages
Dimedone β-dicarbonylNone (requires specific antibody)Western Blot, Mass SpectrometryHigh selectivity for sulfenic acids.[6]
DYn-2 Dimedone analogAlkyneClick chemistry with azide-biotin or azide-fluorophore for Western Blot, Mass Spectrometry, Fluorescence ImagingCell-permeable, enables versatile detection via click chemistry.[7][8]
DAz-2 Dimedone analogAzideClick chemistry with alkyne-biotin or alkyne-fluorophore for Western Blot, Mass Spectrometry, Fluorescence ImagingCell-permeable, orthogonal to DYn-2 for dual labeling experiments.
Biotinylated Dimedone Analogues Dimedone analogBiotinWestern Blot (with streptavidin), Affinity Purification for Mass SpectrometryAllows for direct enrichment of sulfenylated proteins.[9]

Experimental Protocols

Protocol 1: In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells

This protocol describes the labeling of S-sulfenylated proteins in intact cells using a cell-permeable dimedone-based probe (e.g., DYn-2).

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) solution (freshly prepared)

  • DYn-2 probe solution (e.g., 50 mM stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Induction of Oxidative Stress:

    • Wash cells once with warm PBS.

    • Treat cells with a desired concentration of H₂O₂ (e.g., 100 µM) in serum-free medium for a specified time (e.g., 10-15 minutes) at 37°C. A non-treated control should be run in parallel.

  • Probe Labeling:

    • Remove the H₂O₂-containing medium.

    • Immediately add serum-free medium containing the DYn-2 probe (e.g., 1 mM final concentration) to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Cell Lysis:

    • Wash the cells three times with cold PBS to remove excess probe.

    • Lyse the cells by adding cold lysis buffer and scraping.

    • Incubate the lysate on ice for 30 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the labeled proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

    • The labeled lysate is now ready for downstream analysis such as click chemistry and Western blotting or mass spectrometry.

Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins

This protocol describes the "click" reaction to attach a biotin tag to the alkyne-labeled (DYn-2) sulfenylated proteins for subsequent detection or enrichment.

Materials:

  • DYn-2 labeled protein lysate from Protocol 1

  • Azide-biotin conjugate (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM stock in water)

  • SDS-PAGE sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Protein lysate (e.g., 50 µg)

    • Azide-biotin (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

  • Initiation of Reaction:

    • Add CuSO₄ to a final concentration of 1 mM.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Sample Preparation for SDS-PAGE:

    • Add 4X SDS-PAGE sample buffer to the reaction mixture.

    • Boil the sample at 95°C for 5 minutes.

    • The sample is now ready for SDS-PAGE and Western blot analysis using streptavidin-HRP.

Visualizations

Signaling_Pathway Signaling Pathway of Protein S-Sulfenylation ROS Reactive Oxygen Species (e.g., H₂O₂) Cys_SH Protein Cysteine (Cys-SH) ROS->Cys_SH Oxidation Cys_SOH S-Sulfenylated Protein (Cys-SOH) Cys_SH->Cys_SOH Cys_SOH->Cys_SH Reduction Function Altered Protein Function (e.g., Enzyme activity, Protein-protein interaction) Cys_SOH->Function Reduction Reduction (e.g., Thioredoxin)

Caption: Protein S-Sulfenylation Signaling Pathway.

Experimental_Workflow Experimental Workflow for S-Sulfenylation Analysis cluster_cell_based In Situ Labeling cluster_biochemical Downstream Analysis Cell_Culture 1. Cell Culture Oxidative_Stress 2. Induce Oxidative Stress (H₂O₂) Cell_Culture->Oxidative_Stress Probe_Labeling 3. Label with DYn-2 Probe Oxidative_Stress->Probe_Labeling Cell_Lysis 4. Cell Lysis & Protein Extraction Probe_Labeling->Cell_Lysis Click_Chemistry 5. Click Chemistry with Azide-Biotin Cell_Lysis->Click_Chemistry SDS_PAGE 6. SDS-PAGE Click_Chemistry->SDS_PAGE Mass_Spec 7b. Affinity Purification & Mass Spectrometry Click_Chemistry->Mass_Spec Western_Blot 7a. Western Blot (Streptavidin-HRP) SDS_PAGE->Western_Blot

Caption: Workflow for S-Sulfenylation Detection.

References

Application Notes and Protocols for Protein Modification using Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethionosulfonic acid sodium salt is a thiol-reactive compound utilized for the specific modification of cysteine residues in proteins. This process, known as S-phenylsulfonation, results in the formation of a mixed disulfide bond between the protein's thiol group and a phenylsulfonyl moiety. This modification can be employed for various applications in proteomics and drug development, including the protection of cysteine residues from oxidation, the introduction of a bulky group to probe structure-function relationships, and the reversible blocking of enzymatic activity. These application notes provide a detailed protocol for the use of this compound in protein modification, along with methods for the analysis of the resulting modification.

Principle of Reaction

This compound reacts specifically with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the thiosulfonate group, leading to the formation of a stable disulfide bond and the release of benzenesulfinate as a byproduct. This targeted modification allows for the precise alteration of protein structure and function.

Experimental Protocols

Materials
  • Protein of interest with accessible cysteine residues

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol - DTT) for reversal of modification

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns or dialysis tubing

  • Mass spectrometer (for analysis)

  • SDS-PAGE reagents and equipment

Protocol for Protein S-phenylsulfonation

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has existing disulfide bonds that are not the target of modification, ensure they remain intact by avoiding reducing agents in this step. If all cysteines are to be modified, pre-reduce the protein with 5-10 mM DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.

  • Modification Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in Reaction Buffer).

    • Add the this compound solution to the protein solution to achieve a final molar excess of the reagent over the protein's cysteine residues (a 10- to 100-fold molar excess is a good starting point).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the protein and the accessibility of the cysteine residues.

  • Quenching and Removal of Excess Reagent:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the initial this compound concentration (e.g., 2-fold excess).

    • Incubate for 15 minutes at room temperature.

    • Remove the excess reagent and byproducts by dialysis against the Reaction Buffer or by using a desalting column.

  • Analysis of Modification:

    • The extent of modification can be assessed by mass spectrometry. An increase in the protein's molecular weight corresponding to the addition of the phenylsulfonyl group (C₆H₅SO₂) for each modified cysteine will be observed.

    • SDS-PAGE analysis can also be used to observe a shift in the protein's migration pattern upon modification.

Protocol for Reversal of S-phenylsulfonation

The disulfide bond formed by S-phenylsulfonation can be reversed using a reducing agent.

  • Reduction Reaction:

    • To the modified protein solution, add DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 1 hour.

  • Removal of Reducing Agent:

    • Remove the DTT and the released phenylsulfonyl moiety by dialysis or using a desalting column.

  • Confirmation of Reversal:

    • Analyze the protein by mass spectrometry to confirm the removal of the modification and the restoration of the original protein mass.

Quantitative Data Presentation

The efficiency of protein modification can be quantified using mass spectrometry. The table below presents representative data for the modification of a hypothetical protein with a single reactive cysteine residue.

ParameterValue
Protein Concentration5 mg/mL
Reagent Concentration (molar excess)50x
Reaction Time2 hours
Reaction Temperature25°C
Modification Efficiency (determined by MS)>95%
Mass Shift Observed (per cysteine)+141.17 Da

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein modification with this compound.

Caption: Workflow for S-phenylsulfonation of a target protein.

Signaling Pathway Modulation

Protein S-phenylsulfonation can impact signaling pathways by modifying key cysteine residues in signaling proteins. For example, the modification of a critical cysteine in a kinase could inhibit its activity, thereby downregulating a phosphorylation cascade.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by S-phenylsulfonation Signal Upstream Signal Kinase Kinase (Active) Signal->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ModifiedKinase Kinase (Inactive) -S-SO2Ph Kinase->ModifiedKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Reagent Benzenethionosulfonic acid sodium salt Reagent->Kinase modifies Cys ModifiedKinase->Substrate inhibition

Caption: Inhibition of a kinase signaling pathway via S-phenylsulfonation.

Application of Benzenethionosulfonic Acid Sodium Salt in Disulfide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethionosulfonic acid sodium salt, also known as sodium S-phenylthiosulfonate, is a versatile reagent employed in protein chemistry and drug development for the formation of disulfide bonds. This application note provides detailed protocols and technical information regarding its use in forming both symmetrical and unsymmetrical disulfides, which are critical for the structural integrity and biological activity of peptides and proteins. The reagent acts as an electrophilic sulfur source, reacting with thiol groups to form a disulfide linkage through a thiol-disulfide exchange mechanism. This method is particularly useful for the controlled formation of disulfide bonds under mild conditions.

Principle of Disulfide Bond Formation

The core of the application lies in the reaction of a thiol-containing molecule (such as a cysteine residue in a peptide or protein) with this compound. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of a mixed disulfide (S-phenylsulfonylated intermediate) and the release of benzenesulfinate as a byproduct. The S-phenylsulfonylated intermediate is then susceptible to a subsequent nucleophilic attack by another thiol, leading to the formation of the desired disulfide bond and releasing benzenethiol.

Key Applications

  • Protein Folding and Refolding: Facilitates the formation of native disulfide bonds during the refolding of recombinant proteins, particularly those expressed in inclusion bodies. The introduction of S-phenylsulfonyl groups can prevent aggregation and guide the correct pairing of cysteine residues.

  • Peptide Synthesis: Enables the regioselective formation of disulfide bridges in synthetic peptides, which is crucial for their conformational stability and biological function.

  • Drug Development: Used in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs) where disulfide linkers are employed for drug release. The stability of the disulfide bond can be modulated for controlled release in specific biological environments.

  • Thiol Group Protection and Activation: Can be used as a reversible protecting group for cysteine residues. The resulting S-phenylsulfonylated thiol is stable under certain conditions and can be activated for disulfide bond formation by the addition of a reducing agent or another thiol.

Quantitative Data Summary

While specific quantitative data for this compound in peptide and protein applications is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the general reactivity of thiosulfonates.

ParameterTypical Range/ValueNotes
Reagent Stoichiometry 1.1 - 2.0 equivalents (per thiol group)An excess of the reagent can drive the reaction to completion. For unsymmetrical disulfides, a 1:1 ratio is theoretically needed.
pH 6.0 - 8.5The reaction rate is pH-dependent, as it relies on the presence of the nucleophilic thiolate anion.
Temperature 4 - 37 °CMild temperatures are generally sufficient and help to maintain the integrity of sensitive biomolecules.
Reaction Time 30 minutes - 12 hoursReaction progress should be monitored by analytical techniques such as RP-HPLC or mass spectrometry.
Typical Yield Moderate to High (>70%)Yields are dependent on the substrate, reaction conditions, and purification method.
Solvent Aqueous buffers (e.g., phosphate, Tris), DMF, DMSOThe choice of solvent depends on the solubility of the peptide or protein. Co-solvents can be used.

Experimental Protocols

Protocol 1: Formation of a Symmetrical Disulfide in a Peptide

This protocol describes the formation of a homodimeric disulfide-linked peptide from a monomeric cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate buffer (100 mM, pH 7.5)

  • Trifluoroacetic acid (TFA) for quenching

  • Reverse-phase HPLC (RP-HPLC) for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the lyophilized cysteine-containing peptide in the phosphate buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound (10 mg/mL) in the same phosphate buffer.

  • Reaction Initiation: Add 1.5 equivalents of the this compound solution to the peptide solution.

  • Incubation: Gently stir the reaction mixture at room temperature (25 °C) for 4 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, and 4 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and mass spectrometry to observe the disappearance of the starting material and the formation of the S-phenylsulfonylated intermediate and the final disulfide product.

  • Quenching: Once the reaction is complete, quench the reaction by adding an excess of a small molecule thiol scavenger (e.g., 2-mercaptoethanol) or by acidifying the solution with TFA to a pH of 2-3.

  • Purification: Purify the resulting disulfide-linked peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: Formation of an Unsymmetrical Disulfide between Two Different Peptides

This protocol details the formation of a heterodimeric disulfide-linked peptide.

Materials:

  • Peptide 1 (containing one cysteine)

  • Peptide 2 (containing one cysteine)

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., dithiothreitol - DTT)

  • RP-HPLC for purification and analysis

  • Mass spectrometer for analysis

Procedure:

  • Step 1: S-Phenylsulfonylation of Peptide 1 a. Dissolve Peptide 1 in the reaction buffer to a concentration of 1 mg/mL. b. Add 1.2 equivalents of this compound. c. Stir the reaction at room temperature for 2 hours, monitoring the formation of the S-phenylsulfonylated Peptide 1 intermediate by RP-HPLC and mass spectrometry. d. Purify the S-phenylsulfonylated Peptide 1 by RP-HPLC to remove excess reagent and the benzenesulfinate byproduct. Lyophilize the purified intermediate.

  • Step 2: Disulfide Formation with Peptide 2 a. Dissolve the purified S-phenylsulfonylated Peptide 1 and an equimolar amount of Peptide 2 in the reaction buffer. b. Stir the mixture at room temperature. The reaction progress can be monitored by RP-HPLC, observing the formation of the heterodimeric product. The reaction time can vary from 1 to 12 hours. c. A catalytic amount of a reducing agent like DTT can be added to facilitate the thiol-disulfide exchange if the reaction is slow.

  • Purification and Characterization: a. Once the reaction reaches completion, purify the unsymmetrical disulfide-linked peptide by preparative RP-HPLC. b. Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Visualizations

Disulfide_Formation_Mechanism Thiol Peptide-SH (Thiol) Intermediate Peptide-S-S-Ph (S-phenylsulfonylated Intermediate) Thiol->Intermediate Nucleophilic Attack Thiosulfonate Ph-S-SO3- Na+ (Benzenethionosulfonic acid sodium salt) Thiosulfonate->Intermediate Sulfinate Ph-SO2- Na+ (Benzenesulfinate) Intermediate->Sulfinate Disulfide Peptide-S-S-Peptide' (Disulfide) Intermediate->Disulfide Thiol2 Peptide'-SH (Second Thiol) Thiol2->Disulfide Thiol-Disulfide Exchange Benzenethiol Ph-SH (Benzenethiol) Disulfide->Benzenethiol

Caption: Reaction mechanism of disulfide bond formation.

Experimental_Workflow start Start: Cysteine-containing Peptide/Protein step1 React with Benzenethionosulfonic acid sodium salt start->step1 intermediate Formation of S-phenylsulfonylated Intermediate step1->intermediate step2 Introduce second thiol (for unsymmetrical disulfide) intermediate->step2 step3 Thiol-Disulfide Exchange intermediate->step3 For symmetrical disulfide step2->step3 product Disulfide-linked Peptide/Protein step3->product purification Purification (e.g., RP-HPLC) product->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end End: Purified Disulfide Product analysis->end

Caption: General experimental workflow for disulfide formation.

Logical_Relationship reagent Benzenethionosulfonic acid sodium salt disulfide Disulfide Bond (-S-S-) reagent->disulfide enables formation of thiol Thiol Group (-SH) thiol->disulfide is converted to application Applications: - Protein Folding - Peptide Synthesis - Drug Development disulfide->application is crucial for

Caption: Logical relationship of the key components.

Application Notes and Protocols for the Synthesis of Unsymmetrical Disulfides Using Benzenethionosulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical disulfides are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, and play a crucial role in the chemical and materials sciences. The precise and efficient construction of the S-S bond between two different thiols is a significant challenge in synthetic chemistry, often hampered by the formation of symmetrical disulfide byproducts. This document provides detailed application notes and protocols for the synthesis of unsymmetrical disulfides utilizing S-phenyl benzenethiosulfonate, a derivative of benzenethionosulfonic acid, as a key electrophilic sulfur source. This method offers a robust and high-yielding pathway to unsymmetrical disulfides, which is particularly valuable in drug development and medicinal chemistry for the synthesis of complex molecules.

The protocol is based on the reaction of an in situ generated thiolate with an S-alkyl or S-aryl benzenethiosulfonate. This approach is advantageous due to the high reactivity of thiosulfonates towards thiolates, which minimizes the undesired thiol-disulfide exchange that leads to symmetrical byproducts.

Reaction Principle

The synthesis of unsymmetrical disulfides using S-phenyl benzenethiosulfonate proceeds via a nucleophilic substitution at the sulfenyl sulfur atom of the thiosulfonate by a thiolate anion. The thiolate is typically generated in situ from a corresponding thiol or a thioacetate using a base. The benzenesulfinate anion serves as an excellent leaving group, driving the reaction towards the formation of the desired unsymmetrical disulfide.

General Reaction Scheme:

Where R¹ and R² are different organic moieties (alkyl, aryl, etc.).

Experimental Protocols

This section details the necessary procedures for the synthesis of the S-phenyl benzenethiosulfonate precursor and its subsequent use in the one-pot synthesis of unsymmetrical disulfides.

Protocol 1: Synthesis of S-Alkyl/Aryl Benzenethiosulfonates

This procedure outlines the preparation of the key thiosulfonate intermediate from a corresponding thiol.

Materials:

  • Thiol (R-SH)

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the respective thiol (1.0 eq) in dichloromethane (DCM).

  • Add sodium benzenesulfinate (1.2 eq) and pyridine (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and add a solution of iodine (1.1 eq) in DCM dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure S-alkyl/aryl benzenethiosulfonate.

Protocol 2: One-Pot Synthesis of Unsymmetrical Disulfides

This protocol describes the direct synthesis of unsymmetrical disulfides from a thioacetate and a pre-synthesized S-alkyl/aryl benzenethiosulfonate.

Materials:

  • S-Alkyl/Aryl benzenethiosulfonate (1.1 eq)

  • Thioacetate (R-SAc) (1.0 eq)

  • Sodium methoxide (NaOMe) in methanol (5.4 M solution, 1.2 eq)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the S-alkyl/aryl benzenethiosulfonate (1.1 eq) and the thioacetate (1.0 eq) in either THF or DMF.

  • Add sodium methoxide solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • The reaction is typically rapid and can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials and the formation of the unsymmetrical disulfide product.

  • Once the reaction is complete (usually within 30 minutes), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Quantitative Data

The following tables summarize the yields for the synthesis of various S-substituted benzenethiosulfonates and the subsequent one-pot synthesis of unsymmetrical disulfides, demonstrating the versatility and efficiency of this methodology.[1]

Table 1: Synthesis of S-Substituted Benzenethiosulfonates [1]

EntryThiol (R-SH)Product (Ph-SO₂-S-R)Yield (%)
1PentanethiolS-Pentyl benzenethiosulfonate92
2DodecanethiolS-Dodecyl benzenethiosulfonate85
3ThiophenolS-Phenyl benzenethiosulfonate95
44-MethoxythiophenolS-(4-Methoxyphenyl) benzenethiosulfonate88
5BenzylthiolS-Benzyl benzenethiosulfonate90

Table 2: One-Pot Synthesis of Unsymmetrical Disulfides (R¹-S-S-R²) [1]

EntryThioacetate (R¹-SAc)Thiosulfonate (Ph-SO₂-S-R²)Unsymmetrical Disulfide ProductYield (%)
1Phenyl thioacetateS-Pentyl benzenethiosulfonatePhenyl pentyl disulfide85
24-Methylphenyl thioacetateS-Pentyl benzenethiosulfonate4-Methylphenyl pentyl disulfide82
3Phenyl thioacetateS-Dodecyl benzenethiosulfonatePhenyl dodecyl disulfide88
44-Methoxyphenyl thioacetateS-Phenyl benzenethiosulfonate4-Methoxyphenyl phenyl disulfide90
5Benzyl thioacetateS-Pentyl benzenethiosulfonateBenzyl pentyl disulfide78

Mandatory Visualizations

Reaction Pathway for Unsymmetrical Disulfide Synthesis

The following diagram illustrates the key steps in the one-pot synthesis of unsymmetrical disulfides from a thioacetate and an S-substituted benzenethiosulfonate.

Reaction_Pathway Thioacetate R¹-S-Ac Thiolate R¹-S⁻ Thioacetate->Thiolate Deprotection Unsymmetrical_Disulfide R¹-S-S-R² Thiolate->Unsymmetrical_Disulfide Nucleophilic Attack Thiosulfonate Ph-SO₂-S-R² Leaving_Group Ph-SO₂⁻ Unsymmetrical_Disulfide->Leaving_Group Elimination Base Base (e.g., NaOMe)

Caption: One-pot synthesis of unsymmetrical disulfides.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of unsymmetrical disulfides using the described one-pot protocol.

Workflow Start Start Mixing Mix Thioacetate and S-Substituted Benzenethiosulfonate in Solvent Start->Mixing Base_Addition Add Base (e.g., NaOMe) Dropwise at Room Temperature Mixing->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Base_Addition->Reaction Quenching Quench Reaction with Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer with Water and Brine Extraction->Washing Drying Dry over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure Unsymmetrical Disulfide Purification->Product

Caption: Experimental workflow for unsymmetrical disulfide synthesis.

Applications in Drug Development

The disulfide bond is a key feature in many therapeutic agents and plays a vital role in protein structure and function. The ability to efficiently synthesize unsymmetrical disulfides is therefore of high importance in drug discovery and development for:

  • Prodrug Design: Introducing a disulfide linkage that can be cleaved under specific biological conditions to release an active drug molecule.

  • Peptide and Protein Modification: Creating specific disulfide bridges in synthetic peptides and proteins to enforce or study their three-dimensional structure and biological activity.

  • Targeted Drug Delivery: Utilizing the thiol-disulfide exchange mechanism for the targeted release of drugs in specific cellular environments, such as the reducing environment inside cells.

  • Development of Covalent Inhibitors: Designing molecules that can form a covalent disulfide bond with a cysteine residue in a target protein, leading to irreversible inhibition.

The described methodology provides a reliable and versatile tool for accessing a wide range of unsymmetrical disulfides, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

Application Notes and Protocols for Selective Cysteine Modification in Peptides using Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for site-specific conjugation of various moieties, including fluorophores, affinity tags, and therapeutic payloads. Benzenethionosulfonic acid sodium salt serves as an efficient reagent for the S-phenylthiolation of cysteine residues, introducing a phenylthio group onto the thiol side chain. This modification is valuable for introducing a stable yet potentially reversible disulfide linkage, enabling applications in proteomics, drug delivery, and the study of protein structure and function.

This document provides detailed application notes and protocols for the selective modification of cysteine residues in peptides using this compound.

Principle of Reaction

This compound reacts with the thiol group of a cysteine residue through a nucleophilic substitution reaction. The thiolate anion of the cysteine attacks the electrophilic sulfur atom of the benzenethionosulfonate, leading to the formation of a mixed disulfide bond (S-phenylthiolation) and the release of benzenesulfinate as a byproduct. This reaction is highly selective for cysteine residues under controlled pH conditions.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for the S-arylation of cysteine-containing peptides using similar aryl thioether reagents. These values can be considered as a general reference for the expected efficiency of S-phenylthiolation reactions.

Table 1: Representative Reaction Efficiency of Cysteine Arylation

Peptide SequenceModifying ReagentReaction Time (h)Conversion Yield (%)Reference
Ac-CKA-NH2Aryl thioether1>95[1][2][3]
Ac-GCEG-NH2Aryl thioether1>95[1][2][3]
H-WCA-NH2Aryl thioether1>95[1][2][3]

Note: The data presented is for illustrative purposes and is based on reactions with aryl thioethers, which are expected to have similar reactivity to this compound.

Table 2: Selectivity of Cysteine Modification

Amino Acid ResidueReactivity towards Arylating Reagents
CysteineHighly Reactive
LysineNo significant reaction
HistidineNo significant reaction
TyrosineNo significant reaction
Serine/ThreonineNo significant reaction
Aspartate/GlutamateNo significant reaction
N-terminusNo significant reaction

Note: The selectivity is highly dependent on the reaction pH. At pH values around 8.0, the cysteine thiol is sufficiently deprotonated to be highly nucleophilic, while other potentially reactive groups like the ε-amino group of lysine remain protonated and thus less reactive.

Experimental Protocols

Materials
  • Peptide containing one or more cysteine residues

  • This compound

  • Tris(hydroxymethyl)aminomethane (Tris) buffer

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Protocol 1: Selective S-Phenylthiolation of a Cysteine-Containing Peptide

This protocol describes a general method for the selective modification of a cysteine residue in a peptide.

  • Peptide Solution Preparation:

    • Dissolve the cysteine-containing peptide in 100 mM Tris buffer (pH 8.0) to a final concentration of 1.0 µmol in 1 mL. If the peptide has low aqueous solubility, a small amount of an organic co-solvent like DMSO (e.g., 1-5% v/v) can be added.[1][2][3]

  • Reagent Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • To the peptide solution, add 3 µmol of the this compound solution (a 3-fold molar excess).

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour.[1][2][3]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the desired S-phenylthiolated product.

  • Purification:

    • Once the reaction is complete, purify the modified peptide from excess reagent and byproducts using RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Protocol 2: Quantification of Free Thiols using Ellman's Test

This protocol can be used to determine the extent of cysteine modification by quantifying the remaining free thiols.

  • Prepare Ellman's Reagent:

    • Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a concentration of 10 mM.

  • Prepare Standards:

    • Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture from Protocol 1 at a specific time point.

  • Assay:

    • In a 96-well plate, add a known volume of the reaction aliquot, the DTNB solution, and the reaction buffer.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.[4]

  • Calculation:

    • Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve. The decrease in free thiols corresponds to the extent of cysteine modification.

Visualizations

Reaction_Mechanism Peptide_Cys Peptide-SH (Cysteine Thiol) Thiolate Peptide-S⁻ (Thiolate Anion) Peptide_Cys->Thiolate Deprotonation Modified_Peptide Peptide-S-S-Ph (S-Phenylthiolated Peptide) Thiolate->Modified_Peptide Nucleophilic Attack Reagent Ph-SO₂-S-Ph (this compound) Reagent->Modified_Peptide Byproduct Ph-SO₂⁻ (Benzenesulfinate) Reagent->Byproduct pH pH ~8.0 pH->Peptide_Cys Experimental_Workflow Start Start: Cysteine-containing Peptide Prep_Peptide Prepare Peptide Solution (100 mM Tris, pH 8.0) Start->Prep_Peptide Reaction Mix Peptide and Reagent (1:3 molar ratio) Prep_Peptide->Reaction Prep_Reagent Prepare Benzenethionosulfonic Acid Sodium Salt Solution Prep_Reagent->Reaction Incubate Incubate at Room Temperature (1 h) Reaction->Incubate Monitor Monitor Reaction (RP-HPLC, MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Modified Peptide (RP-HPLC) Monitor->Purify Reaction Complete Characterize Characterize Product (MS, HPLC) Purify->Characterize End End: Purified S-Phenylthiolated Peptide Characterize->End

References

Application Notes and Protocols: Sulfenylation of Thiols with Benzenethiosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the sulfenylation of thiols to generate unsymmetrical disulfides, utilizing benzenethiosulfonic acid sodium salt as a key precursor. This method offers a reliable pathway to synthesize complex disulfide-containing molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction

The formation of unsymmetrical disulfides is a critical transformation in organic synthesis, particularly in the development of therapeutic agents and functional materials. The sulfenylation of thiols with an appropriate sulfenylating agent is a common strategy to achieve this. This protocol details a robust method involving the in-situ generation of a thiol from a thioacetate and its subsequent reaction with a benzenethiosulfonate to yield the desired unsymmetrical disulfide. This approach is advantageous due to the stability and ease of handling of the starting materials.

Overall Reaction Scheme

The overall process can be summarized in two key stages: the preparation of the S-phenyl benzenethiosulfonate and the subsequent one-pot reaction with a thiol (generated in situ from a thioacetate) to form the unsymmetrical disulfide.

Reaction_Scheme cluster_prep Preparation of S-Phenyl Benzenethiosulfonate cluster_sulfenylation Sulfenylation of Thiol Thiophenol Thiophenol SPhenylBenzenethiosulfonate S-Phenyl Benzenethiosulfonate Thiophenol->SPhenylBenzenethiosulfonate Pyridine, CH2Cl2, 0°C to rt BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->SPhenylBenzenethiosulfonate Thioacetate Thioacetate (R-SAc) Thiol Thiol (R-SH) (in situ) Thioacetate->Thiol NaOMe, THF UnsymmetricalDisulfide Unsymmetrical Disulfide (R-S-S-Ph) Thiol->UnsymmetricalDisulfide SPhenylBenzenethiosulfonate_ref S-Phenyl Benzenethiosulfonate SPhenylBenzenethiosulfonate_ref->UnsymmetricalDisulfide Experimental_Workflow start Start dissolve Dissolve Thioacetate in Anhydrous THF start->dissolve add_naome Add NaOMe Solution dissolve->add_naome stir_deprotection Stir for 30 min (Thiol Generation) add_naome->stir_deprotection add_thiosulfonate Add S-Phenyl Benzenethiosulfonate stir_deprotection->add_thiosulfonate stir_reaction Stir at Room Temp (Monitor by TLC) add_thiosulfonate->stir_reaction quench Quench with aq. NH₄Cl stir_reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Unsymmetrical Disulfide purify->end

Application Notes and Protocols: Benzenethionosulfonic Acid Sodium Salt in the Preparation of Sulfenyl Thiocarbonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenyl thiocarbonates are a class of organosulfur compounds with potential applications in medicinal chemistry and materials science. Their synthesis is of growing interest, and various routes are being explored. This document focuses on the prospective use of benzenethionosulfonic acid sodium salt as a reagent for the preparation of sulfenyl thiocarbonates.

Principle of the Reaction

This compound (PhSO₂SNa) can be envisioned as a source of an electrophilic phenylsulfenyl group (PhS⁺). The reaction with a thiocarbonate salt, such as a xanthate (ROCS₂⁻), which is a sulfur nucleophile, could theoretically proceed via a nucleophilic substitution at the sulfenyl sulfur atom. This would lead to the formation of the desired S-phenylsulfenyl-O-alkyl dithiocarbonate and sodium benzenesulfinate as a byproduct.

The proposed reaction is analogous to the synthesis of unsymmetrical disulfides where a thiosulfonate reacts with a thiol. In this hypothetical case, the xanthate acts as the sulfur nucleophile.

Proposed Reaction Scheme

r1 This compound C₆H₅SO₂SNa p1 S-Phenylsulfenyl O-Ethyl Dithiocarbonate C₆H₅S-S-C(=S)OCH₂CH₃ r1->p1 + r2 Potassium Ethyl Xanthate CH₃CH₂OCS₂K p2 Sodium Benzenesulfinate C₆H₅SO₂Na p1->p2

Caption: Proposed reaction of this compound with potassium ethyl xanthate.

Hypothetical Experimental Protocol

This protocol is a theoretical guide and should be adapted and optimized based on experimental observations. Appropriate safety precautions should be taken when working with all chemicals.

Objective: To synthesize S-phenylsulfenyl O-ethyl dithiocarbonate from this compound and potassium ethyl xanthate.

Materials:

  • This compound (technical grade, ~85%)

  • Potassium ethyl xanthate

  • Anhydrous acetonitrile (or other suitable aprotic solvent like DMF or THF)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve or suspend the salt.

  • Nucleophile Addition: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Reaction: Slowly add the potassium ethyl xanthate solution to the stirred suspension of this compound at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction can be gently heated (e.g., to 40-50 °C) if no progress is observed at room temperature.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy).

Data Presentation

Table 1: Hypothetical Reactant and Product Data

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Eq.
This compoundC₆H₅NaO₂S₂196.221.0
Potassium Ethyl XanthateC₃H₅KOS₂160.321.1
S-Phenylsulfenyl O-Ethyl DithiocarbonateC₉H₁₀OS₃246.44-
Sodium BenzenesulfinateC₆H₅NaO₂S164.16-

Experimental Workflow

G start Start setup Reaction Setup: This compound in anhydrous acetonitrile under N₂ start->setup add_nucleophile Add Potassium Ethyl Xanthate Solution setup->add_nucleophile react Stir at Room Temperature (or gentle heating) add_nucleophile->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Remove solvent - Partition between CH₂Cl₂ and H₂O monitor->workup Complete wash Wash Organic Layer: - Sat. NaHCO₃ - Brine workup->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purification: Column Chromatography dry->purify characterize Characterization: (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A generalized workflow for the proposed synthesis of sulfenyl thiocarbonates.

Discussion and Alternative Routes

The proposed protocol serves as a starting point for investigation. Potential challenges may include the stability of the starting materials and products, as well as competing side reactions. The purity of the this compound could also influence the reaction outcome.

Given the novelty of this specific transformation, researchers are encouraged to explore alternative, more established methods for the synthesis of sulfenyl thiocarbonates. One such reported method involves the reaction of N-acetyl-penicillamine methyl ester with chlorocarbonylsulfenyl chloride, followed by treatment with phenols to yield alkylsulfenyl thiocarbonates. This alternative pathway may offer a more reliable route to the target compounds.

Conclusion

The use of this compound for the preparation of sulfenyl thiocarbonates represents an unexplored area of research. The theoretical framework and hypothetical protocol provided in these application notes are designed to facilitate initial investigations into this potential synthetic route. Researchers are advised to proceed with careful experimental design and thorough characterization of all products. Further studies are warranted to validate the feasibility and scope of this reaction.

Application Notes and Protocols for Monitoring Reactions with Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethionosulfonic acid sodium salt is a versatile reagent utilized in various chemical transformations, particularly in the realm of organic synthesis and bioconjugation. Its reactivity, primarily centered around the thiosulfonate functional group, allows for the formation of disulfide bonds through reactions with thiols. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. These application notes provide detailed protocols for utilizing common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to monitor reactions involving this compound.

Key Applications

The analytical techniques described herein are applicable to a range of reactions involving this compound, including:

  • Thiol-Disulfide Exchange Reactions: The reaction of this compound with a thiol-containing molecule to form a disulfide bond is a fundamental transformation in peptide synthesis, protein modification, and the development of drug delivery systems.[1][2]

  • Synthesis of Asymmetrical Disulfides: This reagent is instrumental in the controlled synthesis of asymmetrical disulfides, which are important motifs in many biologically active molecules.

  • Cleavage of Disulfide Bonds: In a reverse application, the progress of disulfide bond cleavage by sulfite, a reaction known as sulfitolysis, can be monitored by observing the consumption of the disulfide and the formation of S-sulfonated and thiol products.[3]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing real-time data on the consumption of reactants and the formation of products. A reversed-phase HPLC method is generally suitable for monitoring reactions with this compound.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.05 M Sodium Perchlorate
B: Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the separation needs. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 - 1.5 mL/min
Detection UV detector set at 220 nm or 280 nm
Injection Volume 10 - 20 µL
Column Temperature 35 °C

Experimental Protocol: HPLC Monitoring of a Thiol-Disulfide Exchange Reaction

  • Reaction Setup:

    • In a reaction vessel, dissolve the thiol-containing substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate the reaction by adding a stoichiometric amount of this compound.

    • Maintain the reaction at a constant temperature with stirring.

  • Sample Preparation:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of mobile phase A or a suitable quenching agent to prevent further reaction.

  • HPLC Analysis:

    • Inject the quenched and diluted sample onto the equilibrated HPLC system.

    • Run the HPLC method as described in the table above.

    • Monitor the chromatogram for the peaks corresponding to the starting materials (thiol and this compound) and the disulfide product.

  • Data Analysis:

    • Identify the peaks based on the retention times of pre-injected standards of the reactants and the expected product.

    • Integrate the peak areas of the reactants and products at each time point.

    • Calculate the percentage conversion of the reactants and the yield of the product over time to determine the reaction kinetics.

Workflow for HPLC Reaction Monitoring

cluster_0 Reaction cluster_1 Analysis A Thiol Substrate P Disulfide Product A->P Reaction B Benzenethionosulfonic acid sodium salt B->P S Sample Aliquot P->S Q Quench Reaction S->Q H HPLC Analysis Q->H D Data Processing H->D

Caption: Workflow for monitoring a thiol-disulfide exchange reaction using HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient method for monitoring reactions that involve a change in the chromophoric properties of the reactants and products. Benzenethionosulfonic acid and its derivatives absorb in the UV region, allowing for kinetic analysis by tracking the change in absorbance at a specific wavelength.

Data Presentation: UV-Vis Spectroscopy Parameters

ParameterValue
Wavelength of Maximum Absorbance (λmax) for Benzenesulfonate ~263 nm
Solvent A suitable buffer that does not absorb in the region of interest (e.g., phosphate buffer)
Cuvette Path Length 1 cm (standard)
Temperature Controlled via a thermostatted cuvette holder

Experimental Protocol: Kinetic Analysis using UV-Vis Spectroscopy

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the desired wavelength for monitoring (e.g., the λmax of the reactant that will be consumed).

    • Blank the instrument with the reaction buffer.

  • Reaction Initiation:

    • In a quartz cuvette, add the reaction buffer and the substrate (e.g., the thiol).

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by adding a small, known concentration of this compound and mix quickly.

  • Data Acquisition:

    • Immediately start recording the absorbance at the chosen wavelength over time.

    • Collect data at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Plot the absorbance versus time.

    • The rate of the reaction can be determined from the initial slope of the curve.

    • By performing the experiment with varying concentrations of reactants, the order of the reaction and the rate constant can be determined.

Logical Flow of a Kinetic UV-Vis Experiment

A Prepare Reactant Solutions B Set up UV-Vis Spectrophotometer (Wavelength, Blank) A->B C Initiate Reaction in Cuvette B->C D Record Absorbance vs. Time C->D E Plot Data and Determine Rate D->E

Caption: Logical flow of a kinetic experiment using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ monitoring of reactions.[4][5][6][7] By observing the changes in the chemical shifts and integrals of specific proton or carbon signals, the progress of a reaction can be followed directly in the NMR tube.

Data Presentation: NMR Spectroscopy Parameters

ParameterGuideline
Nucleus ¹H or ¹³C, depending on the specific signals of interest.
Solvent A deuterated solvent in which all reactants and products are soluble (e.g., D₂O, DMSO-d₆).
Internal Standard A non-reactive compound with a known concentration and a distinct signal (e.g., TMSP for D₂O).
Acquisition A series of 1D spectra are acquired over time. The number of scans per spectrum should be minimized to ensure good time resolution.

Experimental Protocol: In-situ NMR Reaction Monitoring

  • Sample Preparation:

    • In an NMR tube, dissolve the starting material (e.g., the thiol) and the internal standard in the deuterated solvent.

    • Acquire an initial NMR spectrum to serve as the time-zero point.

  • Reaction Initiation:

    • Add a known amount of this compound to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring a series of 1D NMR spectra at regular intervals.

    • The time between each spectrum will depend on the reaction rate.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the reactants and products.

    • Integrate the signals of interest relative to the internal standard at each time point.

    • Plot the concentration of reactants and products as a function of time to obtain the reaction profile.

Signaling Pathway in Drug Delivery (Conceptual)

While a specific signaling pathway directly modulated by this compound is not prominently documented, its role in drug delivery can be conceptualized. Thiol-disulfide exchange reactions are critical for the release of drugs from carrier molecules in the reducing environment of the cell.

cluster_0 Extracellular cluster_1 Intracellular DrugCarrier Drug-S-S-Carrier GSH Glutathione (GSH) DrugCarrier->GSH Thiol-Disulfide Exchange DrugSH Active Drug-SH GSH->DrugSH Target Cellular Target DrugSH->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual pathway for drug release via thiol-disulfide exchange.

Conclusion

The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of technique will depend on the specific reaction, the available instrumentation, and the nature of the information required (e.g., qualitative progress vs. detailed kinetic data). By employing these protocols, researchers can gain valuable insights into their chemical processes, leading to improved reaction outcomes and a deeper understanding of reaction mechanisms.

References

Benzenethionosulfonic Acid Sodium Salt: A Versatile Reagent for Thiolation and Disulfide Bond Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzenethionosulfonic acid sodium salt, also known as sodium phenylthiosulfonate, is a versatile and valuable reagent in organic synthesis. Its primary applications lie in the introduction of thiol functionalities and the formation of disulfide bonds, crucial transformations in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and bioconjugates. This document provides detailed application notes and experimental protocols for the use of this reagent.

Key Applications

This compound serves as an efficient sulfenylating agent, reacting with various nucleophiles to introduce the phenylthio group (-SPh). A key feature is the subsequent reactivity of the resulting benzothiosulfonate (BTS) moiety, which readily and chemoselectively reacts with thiols to form disulfide bonds. This two-step process allows for the strategic installation of disulfide linkages in complex molecules.

Primary applications include:

  • Synthesis of Thiol Precursors: The reagent is used to prepare thiol compounds.[1]

  • Formation of Disulfide Bonds: It is instrumental in creating disulfide linkages, particularly in the context of bioconjugation and the development of nucleotide analogues with disulfide tethers.[2][3][4]

  • Sulfenylation Reactions: It acts as a sulfenylating agent in various organic transformations, including the synthesis of dithioketal derivatives.[1]

  • Nucleophilic Displacement Reactions: The thiosulfonate anion can act as a nucleophile, displacing leaving groups such as halides.

Data Presentation

The following tables summarize quantitative data from key experiments involving this compound.

Table 1: Synthesis of Benzothiosulfonate Derivatives

Starting MaterialReagentSolventConditionsProductYield (%)Reference
Bromo-functionalized OEG linkerThis compound (85%)Acetonitrile (MeCN)Reflux, overnightOEG-benzothiosulfonate84[2]
1,2-DibromoethaneThis compoundN,N-Dimethylformamide (DMF)Room temperature, 2 daysProduct of nucleophilic displacementNot specified[5]

Table 2: Application in Nucleotide Analogue Synthesis

PrecursorReagentSolventConditionsProductReference
Amine-functionalized nucleotide precursorThis compound, N-(trifluoroacetamido)ethanethiolN,N-Dimethylformamide (DMF)0°C to Room temperature, 50 minNucleotide analogue with disulfide linker[3][4]

Experimental Protocols

Protocol 1: Synthesis of an OEG-linked Benzothiosulfonate

This protocol details the synthesis of a molecule containing a benzothiosulfonate (BTS) moiety, which can subsequently be used for conjugation to thiol-containing molecules.[2]

Materials:

  • Bromo-functionalized oligoethylene glycol (OEG) derivative

  • This compound (85% purity)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the bromo-functionalized OEG derivative (3.55 mmol, 1.0 equiv.) in acetonitrile (18 mL), add this compound (85%, 1.64 g, 7.1 mmol, 2.0 equiv.) at room temperature.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, perform an extraction with ethyl acetate and brine.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired benzothiosulfonate product.

Expected Yield: 84%

Protocol 2: Nucleophilic Displacement with Dibromoethane

This protocol illustrates the use of this compound as a nucleophile to displace a halide.[5]

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve this compound (3.0 g, 15 mmol) in dry DMF (130 mL) with stirring until the salt is completely dissolved.

  • Add 1,2-dibromoethane (3.3 mL, 38 mmol) to the solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • After 24 hours, add an additional portion of 1,2-dibromoethane (3.3 mL).

  • After a total of 2 days, quench the reaction by adding deionized water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Synthesis of Nucleotide Analogues with Disulfide Linkers

This protocol describes a key step in the synthesis of nucleotide analogues where this compound is used to install a reactive group for subsequent disulfide bond formation.[3][4]

Materials:

  • Amine-functionalized nucleotide precursor

  • This compound

  • N-(trifluoroacetamido)ethanethiol

  • Dry N,N-Dimethylformamide (DMF)

  • Molecular sieves

Procedure:

  • To a solution of the amine-functionalized precursor in dry DMF containing molecular sieves, add this compound (1.5 equiv.) in one portion at 0°C.

  • Allow the reaction mixture to stir for 20 minutes at room temperature.

  • Add N-(trifluoroacetamido)ethanethiol (2.0 equiv.) in one portion.

  • Continue stirring the resulting mixture for 30 minutes at room temperature.

  • Filter off the molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the residue via column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Protocol_1_Workflow reagents Bromo-OEG Derivative + This compound reaction Reflux in MeCN overnight reagents->reaction workup EtOAc/Brine Extraction Drying (Na₂SO₄) Evaporation reaction->workup purification Column Chromatography (Hexanes/EtOAc) workup->purification product OEG-Benzothiosulfonate (84% Yield) purification->product

Caption: Workflow for the synthesis of an OEG-linked benzothiosulfonate.

Protocol_2_Workflow reagents This compound + 1,2-Dibromoethane reaction Stir in DMF at RT (2 days) reagents->reaction quench Quench with Deionized Water reaction->quench extraction Diethyl Ether Extraction quench->extraction product Displacement Product extraction->product

Caption: Workflow for the nucleophilic displacement of dibromoethane.

Protocol_3_Workflow step1 Precursor + Benzenethionosulfonic Acid Sodium Salt in DMF reaction1 Stir at RT 20 min step1->reaction1 step2 Add N-(trifluoroacetamido)ethanethiol reaction1->step2 reaction2 Stir at RT 30 min step2->reaction2 workup Filter Molecular Sieves Evaporate Solvent reaction2->workup purification Column Chromatography workup->purification product Nucleotide Analogue with Disulfide Linker purification->product

Caption: Workflow for the synthesis of a nucleotide analogue with a disulfide linker.

References

Application Notes and Protocols for Quantifying Protein Modification by Benzenethiosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzenethiosulfonic acid sodium salt (BTSA) is a thiol-reactive reagent used to induce S-thiolation, a specific type of post-translational modification, on cysteine residues of proteins. This modification, forming a protein-S-S-phenyl mixed disulfide, can significantly alter protein structure, function, and involvement in cellular signaling pathways. Quantifying the extent of this modification is crucial for researchers in basic science and drug development to understand the mechanism of action of thiol-active compounds and to characterize modified protein therapeutics.

These application notes provide detailed protocols for three common methods to quantify protein modification by BTSA: Mass Spectrometry (MS), UV-Vis spectrophotometry using Ellman's Reagent, and fluorescence-based assays.

Method 1: Direct Quantification by Mass Spectrometry (MS)

Mass spectrometry is a powerful and direct method for identifying and quantifying protein modifications.[1] It allows for the precise localization of the modification on specific cysteine residues and provides a quantitative measure of the modification stoichiometry. The modification by BTSA results in a mass increase of 109.0061 Da due to the addition of a phenylthiol group (C₆H₅S).

Experimental Protocol: Bottom-Up Proteomics Workflow
  • Protein Modification:

    • Prepare a solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add a molar excess of BTSA (e.g., 10-fold molar excess over cysteine residues) to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • (Optional) Quench the reaction by adding a small molecule thiol like DTT or 2-mercaptoethanol, or remove excess BTSA by buffer exchange/desalting column.

  • Sample Preparation for MS:

    • Alkylation of Free Thiols: Add iodoacetamide (IAA) to a final concentration of 20 mM to alkylate any remaining free cysteine residues. Incubate for 30 minutes in the dark at room temperature. This step prevents disulfide bond scrambling.[2]

    • Protein Denaturation and Digestion: Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce the sample volume by dilution with 50 mM ammonium bicarbonate to lower the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C to digest the protein into peptides.

  • LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.[1][3]

    • The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio (m/z) of the peptides and MS2 scans (fragmentation) to determine their amino acid sequence.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database containing the sequence of the target protein.

    • Specify the S-phenylthiolation of cysteine (+109.0061 Da) as a variable modification in the search parameters.

    • Quantify the extent of modification by comparing the peak intensities or spectral counts of the modified versus unmodified versions of each cysteine-containing peptide.

Data Presentation

Table 1: Summary of Mass Spectrometry Data for BTSA Modification

ParameterDescriptionExample Value
Target Protein The protein of interest being modified.Recombinant Human Serum Albumin
Target Peptide Amino acid sequence of a peptide containing a cysteine.LVNEVTEFAKTCVADESAENCDK
Unmodified Peptide m/z Mass-to-charge ratio of the peptide with unmodified Cys.1274.58 (z=2)
Modified Peptide m/z Mass-to-charge ratio of the peptide with S-phenylthiolated Cys.1329.08 (z=2)
Mass Shift (Δm) The observed mass difference upon modification.+109.0 Da
Modification Site The specific cysteine residue identified as modified.Cys34
Modification (%) The percentage of the specific peptide that is modified.65%

Visualization

MS_Workflow Protein Target Protein Solution BTSA Add BTSA Protein->BTSA ModifiedProtein Modified Protein (S-phenylthiolated) BTSA->ModifiedProtein Alkylation Alkylate Free Cys (Iodoacetamide) ModifiedProtein->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis (Quantification) LCMS->Data Result Modification Site & Stoichiometry Data->Result

Caption: Workflow for quantifying protein S-thiolation by mass spectrometry.

Method 2: Indirect Quantification with Ellman's Reagent (DTNB)

This method provides an indirect measure of cysteine modification by quantifying the loss of free sulfhydryl (-SH) groups in a protein sample after reaction with BTSA. Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm.[4]

Experimental Protocol
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standard: Prepare a standard curve using L-cysteine (0 to 100 µM) in Reaction Buffer.

  • Protein Modification:

    • Prepare two identical samples of the target protein (e.g., 50 µM) in the Reaction Buffer. Label them "Control" and "BTSA-Treated".

    • To the "BTSA-Treated" sample, add BTSA to the desired final concentration (e.g., 500 µM).

    • To the "Control" sample, add an equal volume of buffer.

    • Incubate both samples for 1 hour at room temperature.

    • Remove excess, unreacted BTSA from the "BTSA-Treated" sample using a desalting column, equilibrating with the Reaction Buffer. Do the same for the "Control" sample.

  • DTNB Assay:

    • In a 96-well plate, add 50 µL of the "Control" and "BTSA-Treated" samples to separate wells.

    • Add 50 µL of your cysteine standards to separate wells.

    • Add 200 µL of the DTNB solution to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance at 412 nm versus the concentration of the cysteine standards.

    • Use the standard curve to determine the concentration of free thiols in the "Control" ([SH]control) and "BTSA-Treated" ([SH]treated) samples.

    • Calculate the percentage of modification using the following formula:

      • % Modification = (1 - ([SH]treated / [SH]control)) * 100

Data Presentation

Table 2: Example Data for Quantification using Ellman's Reagent

SampleAbsorbance at 412 nmCalculated [Free SH] (µM)% Modification
Control Protein 0.85048.2N/A
BTSA-Treated Protein 0.21512.274.7%

Visualization

DTNB_Workflow cluster_prep Sample Preparation cluster_assay DTNB Assay Control Control Protein DTNB Add Ellman's Reagent (DTNB) Control->DTNB Treated Protein + BTSA Treated->DTNB Measure Measure Absorbance at 412 nm DTNB->Measure Calculation Calculate [Free SH] from Standard Curve Measure->Calculation Result % Modification Calculation->Result

Caption: Workflow for indirect quantification of thiol modification with DTNB.

Method 3: Indirect Quantification using Thiol-Reactive Fluorescent Probes

This method is conceptually similar to the DTNB assay but uses a highly sensitive fluorescent signal instead of absorbance. Thiol-reactive fluorescent probes, such as those containing a maleimide group, covalently bind to free sulfhydryl groups.[5][6] The modification of cysteines by BTSA blocks this binding, resulting in a decrease in the fluorescence signal, which can be correlated to the extent of modification.

Experimental Protocol
  • Reagent Preparation:

    • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2.

    • Fluorescent Probe Stock: Prepare a 10 mM stock solution of a maleimide-functionalized dye (e.g., Atto 488 Maleimide) in anhydrous DMSO.

  • Protein Modification:

    • Prepare "Control" and "BTSA-Treated" protein samples as described in Method 2, Step 2. Ensure both samples are in the Labeling Buffer after desalting.

    • Adjust the protein concentration to be within the linear range of the fluorometer (e.g., 1-10 µM).

  • Fluorescent Labeling:

    • To 100 µL of the "Control" and "BTSA-Treated" samples, add the fluorescent probe to a final concentration of 10-fold molar excess over the initial protein thiol concentration.

    • Incubate for 2 hours at room temperature in the dark.

    • (Optional) Remove unreacted probe using a desalting column to reduce background fluorescence.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the "Control" (F_control) and "BTSA-Treated" (F_treated) samples using a fluorometer or plate reader. Use the excitation and emission wavelengths specific to the chosen dye (e.g., ~495 nm excitation and ~520 nm emission for Atto 488).

  • Calculation:

    • Calculate the percentage of modification using the following formula:

      • % Modification = (1 - (F_treated / F_control)) * 100

Data Presentation

Table 3: Example Data for Quantification using a Fluorescent Probe

SampleFluorescence Intensity (a.u.)% Modification
Control Protein 85,400N/A
BTSA-Treated Protein 15,25082.1%

Visualization

Fluorescent_Workflow Protein Control & BTSA-Treated Protein Samples Probe Add Thiol-Reactive Fluorescent Probe Protein->Probe Labeled Fluorescently Labeled Protein Probe->Labeled Measure Measure Fluorescence Labeled->Measure Calculation Calculate % Decrease Measure->Calculation Result % Modification Calculation->Result

Caption: Workflow for fluorescence-based quantification of thiol modification.

General Mechanism of Protein Modification by BTSA

The modification of proteins by BTSA is a targeted chemical reaction that can have significant biological consequences. Understanding this relationship is key to interpreting quantitative data.

Mechanism BTSA Benzenethiosulfonic acid sodium salt (BTSA) Reaction S-Thiolation Reaction BTSA->Reaction Protein Protein with accessible Cysteine Residue (-SH) Protein->Reaction ModifiedProtein Modified Protein (Protein-S-S-Phenyl) Reaction->ModifiedProtein Structure Altered Protein Structure / Conformation ModifiedProtein->Structure Function Change in Protein Function (e.g., Enzyme Activity, Binding) Structure->Function Pathway Modulation of Cellular Pathway Function->Pathway

Caption: Logical flow from BTSA reaction to altered cellular function.

References

Troubleshooting & Optimization

Optimizing reaction conditions for sulfenylation with Benzenethionosulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S-Phenyl Benzenethiosulfonate for the sulfenylation of thiols, a key reaction in bioconjugation, peptide modification, and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfenylation of thiols (e.g., cysteine residues in peptides and proteins) with S-Phenyl Benzenethiosulfonate to form an unsymmetrical disulfide bond.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Thiol: The starting thiol may be oxidized to a disulfide.- Pre-treat the thiol-containing compound with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent before the sulfenylation reaction.[1]
2. Incorrect pH: The reaction is pH-dependent. The thiolate anion is the reactive species, so a sufficiently high pH is required to deprotonate the thiol.- Optimize the reaction pH. While the optimal pH can be substrate-dependent, a mildly basic pH (around 7.5-8.5) is a good starting point. For some applications, the reaction can be performed at a mildly acidic pH of 4.0.[2]
3. Inactive S-Phenyl Benzenethiosulfonate: The reagent may have degraded due to improper storage.- Store S-Phenyl Benzenethiosulfonate in a cool, dry place, protected from moisture. Consider purchasing a fresh batch of the reagent.
Formation of Symmetric Disulfide (Homodimer) of the Starting Thiol 1. Oxidative Conditions: The presence of oxygen can lead to the oxidative dimerization of the starting thiol.- Degas all solvents and solutions used in the reaction.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Thiol-Disulfide Exchange: The desired unsymmetrical disulfide product can react with the starting thiol to form the symmetrical disulfide.- Use a slight excess of S-Phenyl Benzenethiosulfonate (e.g., 1.1-1.5 equivalents) to drive the reaction to completion and consume the starting thiol.
- Monitor the reaction progress by HPLC to determine the optimal reaction time and minimize side reactions.
Multiple Products Observed by HPLC or Mass Spectrometry 1. Disulfide Scrambling: In molecules with multiple cysteine residues, incorrect disulfide bonds can form.- For peptides with multiple cysteines, consider using orthogonal protecting groups to control the regioselectivity of disulfide bond formation.
2. Side Reactions with Other Amino Acid Residues: In peptide or protein sulfenylation, other nucleophilic residues (e.g., lysine, histidine) can potentially react with the sulfenylating agent, although this is less common than thiol reactivity.- Optimize the reaction pH to favor thiol reactivity.
- Purify the product using reversed-phase HPLC to separate the desired product from side products.[2]
3. Over-oxidation: The newly formed disulfide bond can be further oxidized, especially under harsh conditions.- Avoid strong oxidizing agents and prolonged exposure to air.
Difficulty in Purifying the Final Product 1. Co-elution of Starting Materials and Product: The starting thiol, S-Phenyl Benzenethiosulfonate, and the product may have similar retention times in HPLC.- Optimize the HPLC gradient and column chemistry for better separation. A C18 or C8 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA is a common choice for peptides.[2]
2. Presence of Benzenesulfinic Acid Byproduct: The reaction generates benzenesulfinic acid as a byproduct, which needs to be removed.- The benzenesulfinic acid is typically water-soluble and can be removed during aqueous workup or will elute in the void volume during reversed-phase HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for sulfenylation with S-Phenyl Benzenethiosulfonate?

A1: The choice of solvent depends on the solubility of your substrate. For peptides and proteins, aqueous buffer systems are commonly used. Co-solvents like acetonitrile, methanol, or DMF can be added to improve the solubility of the reactants. For small molecules, aprotic solvents like THF or DMF can be employed. A solvent-free approach has also been reported to yield high purity unsymmetrical disulfides.[3][4]

Q2: What is the role of a base in this reaction?

A2: A base is typically required to deprotonate the starting thiol to its more nucleophilic thiolate form, which then attacks the electrophilic sulfur of the S-Phenyl Benzenethiosulfonate. The choice and concentration of the base should be optimized to avoid side reactions. For peptide modifications in a buffered solution, the pH of the buffer serves this purpose.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] HPLC allows for the separation and quantification of the starting materials and the product over time. Mass spectrometry can be used to confirm the identity of the desired product by its molecular weight.

Q4: What are the common side products in this reaction?

A4: The most common side product is the symmetrical disulfide of the starting thiol. Another potential side product is the symmetrical diphenyl disulfide from the reagent, although this is less common. In peptide synthesis, side reactions can also occur at other amino acid residues.[6][7][8][9]

Q5: How should I purify the final sulfenylated product?

A5: For peptides and proteins, reversed-phase HPLC is the most common method for purification.[2] The choice of column and gradient conditions should be optimized for each specific product. For small molecules, column chromatography on silica gel is a standard purification technique.

Experimental Protocols

General Protocol for Sulfenylation of a Cysteine-Containing Peptide

This protocol provides a general guideline for the sulfenylation of a peptide containing a free cysteine residue. The conditions may need to be optimized for specific peptides.

Materials:

  • Cysteine-containing peptide

  • S-Phenyl Benzenethiosulfonate

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide is known to have formed disulfide dimers, pre-treat with a reducing agent like TCEP and purify before proceeding.

  • Reagent Preparation: Prepare a stock solution of S-Phenyl Benzenethiosulfonate in acetonitrile (e.g., 10-20 mM).

  • Reaction Setup: To the peptide solution, add a slight molar excess (e.g., 1.2 equivalents) of the S-Phenyl Benzenethiosulfonate solution.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature. Monitor the reaction progress by injecting aliquots into the HPLC-MS system at regular intervals (e.g., every 15-30 minutes).

  • Quenching: Once the reaction is complete (as determined by the consumption of the starting peptide), the reaction can be quenched by acidifying with TFA to a pH of 2-3.

  • Purification: Purify the reaction mixture by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final sulfenylated peptide.

Quantitative Data on Reaction Conditions

While specific quantitative data for the sulfenylation with benzenethiosulfonic acid sodium salt is not extensively available in the searched literature, the following tables provide a general overview of how different reaction parameters can influence the outcome of the reaction based on established principles of sulfenylation and disulfide bond formation.

Table 1: Effect of pH on Sulfenylation

pH RangeExpected OutcomeRationale
< 6Slow to no reactionThe concentration of the reactive thiolate species is low.
7 - 8.5Optimal reaction rate for many substratesBalances the concentration of the thiolate with the stability of the reactants and products.
> 9Increased risk of side reactionsHigher pH can promote disulfide exchange and other side reactions, potentially leading to a mixture of products.

Table 2: Effect of Temperature on Sulfenylation

TemperatureExpected OutcomeRationale
4°CSlower reaction rateMay be beneficial for sensitive substrates to minimize degradation or side reactions.
Room Temperature (20-25°C)Generally a good starting pointProvides a reasonable reaction rate for most substrates.
> 30°CFaster reaction rate but increased risk of side reactionsHigher temperatures can accelerate the desired reaction but may also promote disulfide scrambling and other undesired pathways.

Table 3: Effect of Solvent on Sulfenylation (General Guidance)

Solvent SystemExpected OutcomeRationale
Aqueous BufferGood for soluble peptides and proteinsMimics physiological conditions and is often compatible with biological molecules.
Aqueous-Organic Mixtures (e.g., Water/ACN, Water/MeOH)Improved solubility for less polar substratesCan enhance reaction rates by improving the homogeneity of the reaction mixture.
Aprotic Organic Solvents (e.g., DMF, THF)Suitable for small molecule sulfenylationProvides a non-aqueous environment for the reaction.
Solvent-FreeHigh purity of unsymmetrical disulfidesCan minimize side reactions like disproportionation that may occur in solution.[3][4]

Visualizations

Sulfenylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Thiol Thiol Substrate (e.g., Cysteine Peptide) Mix Combine Reactants Thiol->Mix Reagent S-Phenyl Benzenethiosulfonate Reagent->Mix Solvent Reaction Buffer/Solvent (pH optimized) Solvent->Mix React Incubate (Monitor by HPLC/MS) Mix->React Initiate Reaction Quench Quench Reaction React->Quench Reaction Complete Purify HPLC Purification Quench->Purify Analyze LC-MS Analysis Purify->Analyze Product Pure Sulfenylated Product Analyze->Product

Caption: Experimental workflow for the sulfenylation of a thiol substrate.

Caption: Reaction mechanism of thiol sulfenylation with S-Phenyl Benzenethiosulfonate.

References

Troubleshooting low yield in the synthesis of aryl thiosulfonates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Aryl Thiosulfonates

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of aryl thiosulfonates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in aryl thiosulfonate synthesis?

Low yields can stem from several factors including incomplete reactions, degradation of starting materials or products, and the formation of side products. Common side reactions include the oxidation of thiols to disulfides or the over-oxidation of the desired product to sulfonic acids.[1][2] Additionally, purification challenges, especially with highly polar or water-soluble compounds, can lead to significant product loss.[3]

Q2: What are the typical side products I should look out for?

The primary side products depend on the synthetic route. When using thiols as starting materials, symmetrical disulfides are a common byproduct due to oxidative coupling.[4] If strong oxidizing agents are used, the thiosulfonate product can be further oxidized to a sulfonic acid. In reactions involving sulfonyl hydrazides, symmetrical disulfides can also be formed as byproducts.[4]

Q3: How can I minimize the formation of symmetrical disulfides?

Minimizing disulfide formation often involves carefully controlling the reaction atmosphere and the choice of oxidant. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent aerobic oxidation of thiol starting materials. Using a stoichiometric amount of a mild oxidant can also favor the desired thiosulfonate product over the disulfide.

Q4: My aryl thiosulfonate is highly water-soluble, and I'm losing it during aqueous workup. What purification strategies can I use?

For highly polar and water-soluble products, standard liquid-liquid extraction may be inefficient. Alternative purification strategies include:

  • Reverse-Phase Chromatography: Using a C18 cartridge is a common method for desalting and purifying highly polar organic molecules.[3]

  • Lyophilization: If the product is in an aqueous solution with volatile salts (like ammonium bicarbonate), freeze-drying can be an effective way to isolate the compound.

  • Precipitation/Crystallization: Adjusting the solvent system (e.g., by adding a less polar co-solvent) or pH might induce precipitation of the desired product.

Q5: Can the choice of catalyst significantly impact the yield?

Yes, the catalyst is often crucial. For instance, in copper-catalyzed reactions of boronic acids with a polysulfane reagent (DBSPS) to form thiosulfonates, the copper catalyst is essential for the reaction to proceed.[5] Similarly, in metal-free approaches using sulfonyl hydrazides, the choice and amount of additives like N-bromosuccinimide (NBS) and a base like DABCO are critical for optimizing the yield.[6]

Troubleshooting Guide

This guide is designed to help you systematically diagnose the cause of low yields in your reaction.

Problem: The reaction has not gone to completion.

Possible Cause:

  • Poor quality of starting materials: Impurities in starting materials can inhibit the reaction.

  • Suboptimal reaction conditions: Temperature, solvent, or catalyst may not be ideal.

  • Insufficient reaction time: The reaction may simply need more time to reach completion.

Troubleshooting Steps:

  • Verify Starting Material Purity: Check the purity of your reagents (e.g., via NMR, LC-MS) before starting the reaction.

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions. As shown in the table below, even small changes can significantly affect the yield.[6][7]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to ensure it has reached its endpoint before workup.

Problem: The desired product is formed, but the isolated yield is low.

Possible Cause:

  • Product degradation: The product may be unstable under the reaction or workup conditions.

  • Loss during workup: The product may be partially soluble in the aqueous phase during extraction.

  • Loss during purification: The product may be difficult to separate from byproducts or may adhere strongly to the stationary phase during chromatography.

Troubleshooting Steps:

  • Assess Product Stability: Check the literature for the stability of your target compound. If it is sensitive to acid or base, ensure your workup procedure is neutral.

  • Modify Workup Procedure: If you suspect loss during extraction, minimize the number of aqueous washes or back-extract the aqueous layers with an appropriate organic solvent. For very polar products, consider avoiding an aqueous workup altogether if possible.

  • Optimize Purification: If using column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel, or reverse-phase silica).[3] Ensure your compound is not decomposing on the column.

Data on Reaction Optimization

Optimizing reaction parameters is critical for achieving high yields. The following tables summarize data from studies on the synthesis of thiosulfonates.

Table 1: Effect of Additives and Base on a Metal-Free Thiosulfonate Synthesis [6]

EntryAdditive (1.5 equiv.)Base (1.0 equiv.)SolventTemperature (°C)Yield (%)
1NBSDABCOCH₃CN8081
2NBSDBUCH₃CN8075
3NBSEt₃NCH₃CN8068
4NISDABCOCH₃CN8052
5NoneDABCOCH₃CN80< 5
6NBSNoneCH₃CN80< 5

Reaction of p-toluenesulfonyl hydrazide. NBS = N-Bromosuccinimide, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, NIS = N-Iodosuccinimide.

Table 2: Effect of Solvent on a Rhodium-Catalyzed Synthesis [7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetone60995
2THF601286
3CH₂Cl₂601282
4Toluene601275
5CH₃CN601268

Reaction of a cyclic 2-diazo-1,3-diketone with an aryl isothiocyanate using 1 mol% Rh₂(OAc)₄.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Boronic Acids

This protocol is adapted from a method for reacting boronic acids with 1,3-dibenzenesulfonylpolysulfane (DBSPS) to yield aryl thiosulfonates.[5]

Materials:

  • Aryl boronic acid

  • 1,3-Dibenzenesulfonylpolysulfane (DBSPS)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried 8 mL vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl boronic acid (0.2 mmol), DBSPS (0.08 g), and Cu(OTf)₂ (72 mg, 0.2 mmol) to the oven-dried vial.

  • Add methanol (2.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the crude mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired aryl thiosulfonate.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Yield start_node start_node q_node q_node a_node a_node end_node end_node start Low Yield Observed q1 Reaction Complete? start->q1 q2 Significant Byproducts? q1->q2 Yes a1_no Check Starting Materials Optimize Conditions Increase Reaction Time q1->a1_no No q3 Loss During Workup? q2->q3 No a2_yes Identify Byproducts (e.g., Disulfide) Adjust Stoichiometry/Oxidant q2->a2_yes Yes a3_yes Modify Extraction pH Use Alternative Solvent Minimize Aqueous Washes q3->a3_yes Yes end Optimize Purification (e.g., Reverse Phase) q3->end No

Caption: Troubleshooting decision tree for low aryl thiosulfonate yield.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Starting Materials, Solvent, Catalyst) setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup run 3. Execute & Monitor Reaction (TLC, LC-MS) setup->run workup 4. Quench & Workup (Extraction, Washes) run->workup purify 5. Purification (Column Chromatography, Crystallization) workup->purify characterize 6. Characterization (NMR, MS, Yield Calculation) purify->characterize

Caption: General experimental workflow for aryl thiosulfonate synthesis.

Reaction_Pathways reactants Aryl Sulfonyl Source + Thiol Precursor product Desired Product: Aryl Thiosulfonate reactants->product Desired Pathway side1 Side Product: Symmetrical Disulfide reactants->side1 Oxidative Coupling side3 Starting Material Decomposition reactants->side3 Degradation side2 Side Product: Sulfonic Acid (Over-oxidation) product->side2 Over-oxidation

Caption: Desired reaction pathway and common side reactions.

References

Improving the selectivity of Benzenethionosulfonic acid sodium salt in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of Benzenethionosulfonic acid sodium salt in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in proteins?

This compound is a thiol-reactive reagent primarily used for the S-sulfenylation of cysteine residues in proteins. The reaction involves the nucleophilic attack of the cysteine thiolate anion on the disulfide bond of the reagent, leading to the formation of a mixed disulfide bond on the protein and releasing benzenesulfinic acid.

Q2: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling cysteine residues is typically in the range of 7.0 to 8.5. In this pH range, a significant portion of cysteine thiols (pKa ≈ 8.5) are deprotonated to the more nucleophilic thiolate anion, facilitating the reaction.[1] At lower pH values, the protonated thiol is less reactive, while at higher pH, the risk of side reactions with other nucleophilic amino acids like lysine and histidine increases.

Q3: What are the potential side reactions when using this compound?

While highly selective for cysteines, potential side reactions can occur, especially under non-optimal conditions:

  • Modification of other nucleophilic residues: At pH values above 8.5, deprotonated primary amines of lysine residues and the imidazole ring of histidine can exhibit some reactivity towards the reagent.

  • Hydrolysis of the reagent: In aqueous solutions, this compound can undergo hydrolysis, reducing its effective concentration for protein labeling.

Q4: How can I confirm that my protein of interest has been successfully labeled?

Successful labeling can be confirmed using several methods:

  • Mass Spectrometry: This is the most definitive method. By analyzing the intact protein or its tryptic peptides, you can identify the mass shift corresponding to the addition of the benzenethiosulfonyl group.

  • SDS-PAGE Analysis: If the labeling reagent includes a fluorescent tag or a biotin handle, you can visualize the labeled protein on an SDS-PAGE gel by fluorescence scanning or western blotting with streptavidin, respectively.

  • Activity Assays: If the labeled cysteine is in the active site of an enzyme, a change in its activity upon modification can indicate successful labeling.

Troubleshooting Guides

This section addresses common issues encountered during protein labeling experiments with this compound.

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and less reactive cysteine thiols.Adjust the buffer pH to a range of 7.0-8.5.
Reagent Instability: The this compound has hydrolyzed due to prolonged exposure to aqueous buffer.Prepare the reagent solution fresh before each experiment.
Insufficient Reagent Concentration: The molar excess of the reagent over the protein is too low.Increase the molar ratio of the reagent to the protein. A typical starting point is a 10- to 20-fold molar excess.
Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the sample will compete with protein thiols for the labeling reagent.Remove reducing agents from the protein sample before labeling using dialysis or desalting columns.
Protein Precipitation High Reagent Concentration: A large excess of the hydrophobic labeling reagent can lead to protein aggregation and precipitation.Optimize the reagent concentration by performing a titration experiment.
Solvent Incompatibility: The organic solvent used to dissolve the reagent (e.g., DMSO, DMF) is causing protein denaturation.Minimize the final concentration of the organic solvent in the reaction mixture (typically <5% v/v).
Changes in Protein pI: Extensive labeling can alter the isoelectric point (pI) of the protein, leading to precipitation at the working pH.Adjust the pH of the buffer to be further away from the new pI of the modified protein.
Non-specific Labeling High pH: The reaction is performed at a pH > 8.5, leading to the deprotonation and increased reactivity of other nucleophilic residues like lysine and histidine.Lower the reaction pH to the optimal range of 7.0-8.5.
Prolonged Incubation Time: Extended reaction times can increase the chance of off-target modifications.Optimize the incubation time. For many proteins, labeling is complete within 1-2 hours at room temperature.
Excessive Reagent Concentration: A very high molar excess of the reagent can drive less favorable reactions with other amino acids.Reduce the molar excess of the labeling reagent.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol provides a starting point for labeling a purified protein with this compound. Optimization of reagent concentration, pH, and incubation time may be necessary for each specific protein.

  • Protein Preparation:

    • Prepare the purified protein in a suitable buffer at a concentration of 1-5 mg/mL.

    • The buffer should be free of primary amines (e.g., Tris) and reducing agents. A phosphate or HEPES buffer at pH 7.5 is recommended.

    • If reducing agents are present, remove them by dialysis or using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add the stock solution of this compound to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Removal of Excess Reagent:

    • Separate the labeled protein from the unreacted reagent using a desalting column or dialysis against the storage buffer.

  • Analysis:

    • Confirm labeling by mass spectrometry.

Protocol 2: Chemoproteomic Workflow for Identifying S-sulfenylated Proteins in a Cell Lysate

This protocol outlines a general workflow for the identification of proteins modified by this compound in a complex biological sample.

  • Cell Lysis:

    • Harvest cells and lyse them in a buffer containing detergents and protease inhibitors. The lysis buffer should be free of reducing agents.

  • Protein Labeling:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

    • Add the this compound stock solution to the lysate to a final concentration of 1-2 mM.

    • Incubate at room temperature for 1 hour.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM to reduce any remaining disulfide bonds.

    • Alkylate all free thiols by adding iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation.

    • Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Dilute the urea to < 2 M and digest the proteins with trypsin overnight at 37°C.

  • Enrichment of Labeled Peptides (if applicable):

    • If a biotinylated version of the reagent is used, enrich the labeled peptides using streptavidin-agarose beads.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the modified peptides and the corresponding proteins.

Quantitative Data

The following table summarizes the relative reactivity of different thiol-reactive probes. While specific quantitative data for this compound is limited in the literature, its reactivity is expected to be comparable to other thiosulfonate reagents.

Probe Type Target Residue Optimal pH Relative Reactivity Notes
Iodoacetamides Cysteine7.0 - 8.5ModerateHighly specific for thiols.[1]
Maleimides Cysteine6.5 - 7.5HighCan react with other nucleophiles at higher pH.
Aryl Thiosulfonates Cysteine7.0 - 8.5Moderate to HighGood selectivity for cysteines.
Vinyl Sulfones Cysteine, Lysine8.0 - 9.0ModerateReactivity with lysine increases at higher pH.

Visualizations

Experimental Workflow for Chemoproteomic Analysis

Chemoproteomic_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Quenching cluster_processing Protein Processing cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenate Lysis Cell Lysis Cell_Culture->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Labeling Labeling with Benzenethionosulfonic acid sodium salt Protein_Quant->Labeling Quenching Quenching/ Removal of Excess Reagent Labeling->Quenching Reduction Reduction (DTT) Quenching->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Enrichment Peptide Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General workflow for identifying protein targets of this compound.

Signaling Pathway Example: Redox Regulation of a Kinase

Redox_Regulation ROS Oxidative Stress (e.g., H2O2) Kinase_Active Kinase (Active) -SH ROS->Kinase_Active Oxidation Kinase_Inactive Kinase (Inactive) -S-SO2Ph Kinase_Active->Kinase_Inactive Benzenethionosulfonic acid sodium salt Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Phosphorylation Kinase_Inactive->Kinase_Active Reduction Substrate Substrate Substrate->Substrate_P Downstream Downstream Signaling Substrate_P->Downstream Reducing_Agent Cellular Reductants (e.g., Glutathione) Reducing_Agent->Kinase_Inactive

Caption: Hypothetical redox regulation of a kinase by S-sulfenylation.

Logical Relationship for Troubleshooting Low Labeling Efficiency

Troubleshooting_Low_Labeling Start Low Labeling Efficiency Check_pH Is pH optimal (7.0-8.5)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is reagent fresh? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Check_Concentration Is reagent concentration sufficient? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Check_Concentration Increase_Concentration Increase molar excess Check_Concentration->Increase_Concentration No Check_Reducing_Agents Are reducing agents present? Check_Concentration->Check_Reducing_Agents Yes Increase_Concentration->Check_Reducing_Agents Remove_Reducing_Agents Remove reducing agents Check_Reducing_Agents->Remove_Reducing_Agents Yes Success Labeling Improved Check_Reducing_Agents->Success No Remove_Reducing_Agents->Success

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Benzenethionosulfonic acid sodium salt stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of specific published stability data for benzenethionosulfonic acid sodium salt in commonly used buffer systems. The following guidance is based on general chemical principles of the thiosulfonate functional group and standard protocols for stability testing. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous buffer solutions?

A1: While specific data is unavailable, the thiosulfonate functional group (R-SO₂-S-R') can be susceptible to nucleophilic attack. Its stability in aqueous solutions is expected to be dependent on pH, temperature, and the presence of nucleophiles. Thiosulfonates can be more reactive than their sulfonate counterparts (R-SO₃⁻).

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general reactivity of thiosulfonates, potential degradation pathways in aqueous buffers may include:

  • Hydrolysis: The thiosulfonate group may undergo hydrolysis, particularly under basic conditions, which can lead to disproportionation. This could yield a mixture of sulfinate and other sulfur species.

  • Nucleophilic Attack: Buffer components, especially those with amine groups like Tris, could act as nucleophiles and react with the thiosulfonate, leading to the formation of new adducts.

  • Oxidation: Although generally stable to mild oxidation, strong oxidizing agents could potentially oxidize the sulfur atoms.

Q3: Are there any known incompatibilities with common buffer systems?

A3:

  • Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic, especially at higher pH values. This could lead to a reaction with the thiosulfonate group, causing degradation of the compound.

  • Phosphate and Citrate Buffers: These are generally considered less reactive than amine-based buffers. However, the pH of the buffer will still be a critical factor. Stability should be assessed on a case-by-case basis.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For maximum stability, it is recommended to prepare solutions fresh. If storage is necessary, it should be at a low temperature (2-8 °C) and protected from light. The pH of the solution should be kept neutral or slightly acidic, pending experimental validation. Long-term storage of solutions is not recommended without performing a comprehensive stability study.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected experimental results or loss of activity over time. Degradation of this compound in the experimental buffer.Perform a stability study of the compound in your buffer system using an appropriate analytical method (e.g., HPLC) to determine the rate of degradation. Consider switching to a less reactive buffer system if instability is confirmed.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to generate potential degradation products and confirm their retention times. This will help in identifying the source of the new peaks.
Precipitation or cloudiness in the solution. The compound or its degradation products may have limited solubility under the storage or experimental conditions.Check the solubility of the compound at the desired concentration and pH. Consider adjusting the buffer concentration or pH.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in a Buffer System

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in a specific buffer.

1. Materials and Equipment:

  • This compound

  • Buffer of choice (e.g., phosphate, citrate, Tris) at the desired concentration and pH

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment and forced degradation

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Incubators or water baths at various temperatures

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the buffer of interest to a final concentration suitable for your analytical method.

    • Prepare separate test solutions for each stress condition:

      • Acid Hydrolysis: Add HCl to the test solution to achieve a final pH of 1-2.

      • Base Hydrolysis: Add NaOH to the test solution to achieve a final pH of 12-13.

      • Oxidation: Add H₂O₂ to the test solution.

      • Thermal Stress: Place test solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

      • Photostability: Expose the test solution to a light source as per ICH Q1B guidelines.

    • Include a control sample stored at a reference temperature (e.g., 4°C) in the dark.

  • Incubation: Incubate the test solutions under the specified conditions for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours, and then at longer intervals if the compound is stable).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each test solution.

    • If necessary, neutralize the acid and base hydrolysis samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Determine the rate of degradation and, if possible, the half-life of the compound under each condition.

3. Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Table 1: Stability of this compound in [Buffer Name] at [Temperature]

Time (hours)Remaining Compound in Control (%)Remaining Compound at pH [X] (%)Remaining Compound at pH [Y] (%)Remaining Compound with [Oxidant] (%)
0100100100100
2
4
8
12
24

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution test_solutions Prepare Test Solutions in Buffer stock->test_solutions acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability control Control (4°C, Dark) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Comparison hplc->data

Caption: Workflow for assessing the stability of a compound.

Degradation_Pathway cluster_products Potential Degradation Products parent Benzenethionosulfonic Acid (R-SO₂-S-Ph) sulfinate Benzenesulfinic Acid (Ph-SO₂H) parent->sulfinate Hydrolysis (e.g., OH⁻) disulfide Diphenyl Disulfide (Ph-S-S-Ph) parent->disulfide Disproportionation other Other Sulfur Species parent->other Further Reactions

Caption: Hypothetical degradation pathway of a thiosulfonate.

Removal of excess Benzenethionosulfonic acid sodium salt from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of excess benzenesulfonic acid sodium salt from reaction mixtures. Given its properties, this salt is a common water-soluble byproduct in various organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of benzenesulfonic acid sodium salt that influence its removal?

Benzenesulfonic acid sodium salt is a non-volatile, white solid. Its most critical property for purification is its solubility profile. It is highly soluble in water and polar solvents but has very low solubility in nonpolar organic solvents.[1][2][3] This differential solubility is the primary basis for its removal from less polar organic products.

Q2: What is the most common method to remove benzenesulfonic acid sodium salt from a reaction mixture?

The standard and most effective method is a liquid-liquid extraction, commonly referred to as an "aqueous workup".[4][5] This process involves adding water and a water-immiscible organic solvent to the reaction mixture. The highly polar benzenesulfonic acid sodium salt preferentially dissolves in the aqueous layer, which can then be separated from the organic layer containing the desired product.

Q3: Can crystallization be used for removal instead of an aqueous wash?

Yes, crystallization can be an effective method, particularly if your desired product is a solid.[6][7] The principle relies on finding a suitable solvent in which the desired product's solubility changes significantly with temperature, while the benzenesulfonic acid sodium salt remains insoluble. The crude mixture is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes, leaving the salt behind in the solution or as an easily filterable solid.

Troubleshooting Guide

Problem 1: My desired product is slightly water-soluble, and I'm losing it during the aqueous wash.

  • Solution: Use a saturated aqueous solution of sodium chloride (brine) for the wash instead of deionized water.[8][9] The high concentration of salt in the brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out". This will push more of your desired product into the organic layer, improving your yield.

Problem 2: After extraction, my final product still contains residual salt.

  • Solution 1: Perform Multiple Washes. A single extraction may not be sufficient. Wash the organic layer two to three times with water or brine to ensure complete removal of the salt.

  • Solution 2: Check the pH. If the reaction involved acidic or basic conditions, the final aqueous wash should be neutral (pH ~7). If it is not, it may indicate the presence of other ionic impurities. Continue washing until the aqueous layer is neutral.

  • Solution 3: Dry the Organic Layer Thoroughly. After the final wash, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any dissolved water from the organic layer.[9][10] Residual water can retain dissolved salt.

Problem 3: My reaction was performed in a water-miscible solvent like THF or acetonitrile. How do I perform an aqueous extraction?

  • Solution: First, remove the water-miscible organic solvent using a rotary evaporator. Then, redissolve the resulting crude residue in a water-immiscible solvent, such as ethyl acetate, dichloromethane, or diethyl ether. You can now proceed with the standard aqueous workup as described in the protocols below.

Data Presentation

The selection of a purification strategy is dictated by the solubility of the benzenesulfonic acid sodium salt.

PropertyValueImplication for Removal
Water Solubility High / Soluble[1][11][12]Ideal for removal by aqueous extraction (workup).
Ethanol Solubility Slightly Soluble (especially in hot ethanol)[1][2]Recrystallization from ethanol might be challenging if the desired product has similar solubility.
Benzene Solubility Slightly Soluble[3]Can be used as a solvent for recrystallization if the desired product is highly soluble.
Diethyl Ether Solubility Insoluble[3]Diethyl ether is an excellent organic solvent for extraction, as it will not dissolve the salt.
Experimental Protocols
Protocol 1: Removal by Standard Aqueous Extraction

This method is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.

  • Transfer Mixture: Transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • Dilute: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the desired product and dilute the mixture. The volume should typically be equal to or greater than the initial reaction volume.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extract: Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (containing the dissolved salt) is typically the bottom layer, unless a dense chlorinated solvent like dichloromethane is used. Drain and collect the aqueous layer.

  • Repeat Wash (Optional but Recommended): Repeat steps 3-5 one or two more times to ensure complete removal.

  • Brine Wash: Perform a final wash with an equal volume of saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolate Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, now free of benzenesulfonic acid sodium salt.

Protocol 2: Removal by Filtration/Recrystallization

This method is ideal when the desired product is a solid with low solubility in a solvent that does not dissolve the salt (e.g., diethyl ether or dichloromethane).

  • Solvent Selection: Choose a solvent that readily dissolves your desired product at an elevated temperature but not at room temperature, and in which the benzenesulfonic acid sodium salt is insoluble.

  • Dissolution: Add the crude reaction mixture to an Erlenmeyer flask and add the selected solvent. Heat the mixture gently while stirring to dissolve your product completely. The salt will remain as a suspended solid.

  • Hot Filtration (if necessary): If the salt is preventing complete dissolution of your product, perform a hot filtration to remove the insoluble salt.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of your purified product.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under a vacuum to remove any remaining solvent.

Visualizations

The following diagrams illustrate the workflow and decision-making process for removing excess benzenesulfonic acid sodium salt.

G A Crude Reaction Mixture B Add Immiscible Organic Solvent and Water A->B C Shake and Separate Layers in Separatory Funnel B->C D Organic Layer (Desired Product) C->D Collect E Aqueous Layer (Contains Salt) C->E Discard F Wash Organic Layer with Brine D->F G Dry Organic Layer (e.g., with MgSO4) F->G H Filter and Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for removal via aqueous extraction.

G A Still have salt contamination after one aqueous wash? B Is your product slightly water-soluble? A->B Yes C Perform multiple washes (2-3 times) with water. A->C No B->C No D Use saturated NaCl (brine) for all washes. B->D Yes E Is the final organic layer clear and not cloudy? C->E D->E F Problem Solved: Proceed to drying step. E->F Yes G Dry thoroughly with anhydrous salt (e.g., MgSO4) before filtering. E->G No G->F

Caption: Troubleshooting decision tree for purification.

References

Strategies to minimize non-specific labeling with Benzenethionosulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific labeling when using benzenethiosulfonic acid sodium salt for bioconjugation.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with benzenethiosulfonic acid sodium salt, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high background or non-specific labeling in my experiment?

A1: High background is a common issue and can arise from several factors related to the reactivity of benzenethiosulfonic acid sodium salt and the experimental conditions.

Potential Causes and Solutions:

CauseRecommended Solution
Incorrect pH of Reaction Buffer Benzenethiosulfonic acid sodium salt is most specific for sulfhydryl groups (cysteine residues) at a neutral to slightly acidic pH (6.5-7.5). At pH values above 8.0, the reagent can react non-specifically with other nucleophilic amino acid residues, such as lysine.[1] Ensure your reaction buffer is within the optimal pH range.
Hydrophobic and Ionic Interactions The benzene ring of the reagent can participate in non-specific hydrophobic interactions with proteins. Additionally, ionic interactions can contribute to non-specific binding.[2]
- Increase Salt Concentration: Adding 150-500 mM NaCl to your buffers can help disrupt ionic interactions.
- Add Non-ionic Surfactants: Including 0.01-0.1% of a non-ionic surfactant like Tween-20 or Triton X-100 can reduce hydrophobic interactions.
Insufficient Blocking Failure to block non-specific binding sites on your protein or solid support can lead to high background.
- Use Protein Blocking Agents: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or casein (typically 1-5%) to saturate non-specific binding sites.[2]
- Use Non-Protein Blocking Agents: For applications where protein-based blockers are not suitable, consider using synthetic or plant-derived blocking agents.
Excess Labeling Reagent Using a large molar excess of the labeling reagent can drive non-specific reactions.
- Optimize Reagent Concentration: Perform a titration experiment to determine the optimal molar ratio of benzenethiosulfonic acid sodium salt to your protein, aiming for the lowest concentration that provides sufficient specific labeling.

Q2: My labeling efficiency is very low. What could be the reason?

A2: Low labeling efficiency can be frustrating. The following are common culprits and how to address them.

Potential Causes and Solutions:

CauseRecommended Solution
Absence of Free Sulfhydryl Groups The target of benzenethiosulfonic acid sodium salt is the free thiol group of cysteine residues. If these are involved in disulfide bonds, they will not be available for labeling.[3]
- Reduce Disulfide Bonds: Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling to break disulfide bonds. Be sure to remove the reducing agent before adding the labeling reagent, as it will compete for the reagent.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) can compete with the intended labeling reaction at higher pH. Buffers containing thiols will directly compete for the labeling reagent.
- Use Appropriate Buffers: Use buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 6.5-7.5.
Reagent Instability Benzenethiosulfonic acid sodium salt solutions may have limited stability.
- Prepare Fresh Solutions: Always prepare fresh solutions of the labeling reagent immediately before use.
Insufficient Incubation Time or Temperature The labeling reaction may not have proceeded to completion.
- Optimize Reaction Conditions: Increase the incubation time or temperature according to your specific protein's stability. A typical starting point is 1-2 hours at room temperature or overnight at 4°C.

Q3: The function of my protein is compromised after labeling. Why is this happening?

A3: Loss of protein function is a critical issue that can result from the labeling process itself.

Potential Causes and Solutions:

CauseRecommended Solution
Labeling of Critical Cysteine Residues The cysteine residue(s) being labeled may be located in the active site or a region crucial for the protein's conformation and function.
- Site-Directed Mutagenesis: If the protein structure is known, consider mutating the critical cysteine to another amino acid and introducing a new cysteine at a less critical location for labeling.
- Protect Critical Thiols: Use a reversible thiol-blocking agent to protect the active site cysteine before labeling the other available cysteines.
Denaturation of the Protein The experimental conditions, such as pH, temperature, or the presence of organic solvents (if used to dissolve the reagent), may be denaturing your protein.
- Optimize Reaction Conditions: Perform the labeling reaction under conditions known to maintain your protein's stability. Minimize the concentration of any organic solvents.
Over-labeling of the Protein Excessive labeling can alter the protein's structure and function.
- Reduce Reagent Concentration: Lower the molar ratio of the labeling reagent to the protein to achieve a lower degree of labeling.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism of benzenethiosulfonic acid sodium salt with a thiol group?

A: Benzenethiosulfonic acid sodium salt reacts with a thiol (sulfhydryl) group through a nucleophilic attack by the thiolate anion on the sulfur atom of the thiosulfonate group. This results in the formation of a disulfide bond and the release of benzenesulfinic acid as a byproduct.

Q: What is the optimal pH for labeling with benzenethiosulfonic acid sodium salt?

A: The optimal pH for specific labeling of sulfhydryl groups is between 6.5 and 7.5.[1] At this pH range, the thiol group is sufficiently nucleophilic to react, while the reactivity with other amino acid side chains, such as the epsilon-amino group of lysine, is minimized.

Q: Can I use Tris buffer for my labeling reaction?

A: It is generally not recommended to use buffers containing primary amines, such as Tris, especially at pH values above 7.5, as they can compete with the intended labeling target.[1] Phosphate, HEPES, or bicarbonate buffers are more suitable choices.

Q: How can I remove unreacted benzenethiosulfonic acid sodium salt after the labeling reaction?

A: Unreacted reagent can be removed by standard protein purification techniques such as dialysis, gel filtration (desalting columns), or spin filtration.

Q: How can I quantify the degree of labeling?

A: The degree of labeling can be determined using various methods, including spectrophotometry (if the label has a chromophore), mass spectrometry to measure the mass shift of the protein, or by using a tagged version of the labeling reagent (e.g., biotinylated) followed by a colorimetric or fluorescent assay.

Experimental Protocols

Protocol 1: Standard Protein Labeling with Benzenethiosulfonic Acid Sodium Salt
  • Protein Preparation:

    • Dissolve the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).

    • If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • Labeling Reaction:

    • Prepare a fresh stock solution of benzenethiosulfonic acid sodium salt (e.g., 10 mM) in the reaction buffer.

    • Add the desired molar excess of the labeling reagent to the protein solution. A starting point of 10- to 20-fold molar excess is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Purify the labeled protein from the unreacted labeling reagent using a desalting column, dialysis, or spin filtration.

Protocol 2: Troubleshooting High Background with a Blocking Step
  • Blocking:

    • Before the labeling reaction, incubate the protein sample with a blocking agent (e.g., 1% BSA in the reaction buffer) for 30-60 minutes at room temperature.

  • Labeling:

    • Proceed with the labeling reaction as described in Protocol 1, adding the benzenethiosulfonic acid sodium salt directly to the blocking solution containing the protein.

  • Purification:

    • Purify the labeled protein to remove the blocking agent and excess labeling reagent. This may require a more specific purification method, such as affinity chromatography, if the blocking agent has a similar size to the target protein.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Thiol) Labeled_Protein Protein-S-S-Benzene (Labeled Protein) Protein_SH->Labeled_Protein + Label Benzenethiosulfonic acid sodium salt Label->Labeled_Protein Byproduct Benzenesulfinic Acid Label->Byproduct forms troubleshooting_workflow Start High Non-Specific Labeling Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Blocking Is a blocking agent used? Check_pH->Check_Blocking Yes Adjust_pH->Check_Blocking Add_Blocker Add BSA or other blocking agent Check_Blocking->Add_Blocker No Check_Reagent_Conc Is reagent concentration optimized? Check_Blocking->Check_Reagent_Conc Yes Add_Blocker->Check_Reagent_Conc Titrate_Reagent Perform reagent titration Check_Reagent_Conc->Titrate_Reagent No Check_Salt Is salt concentration adequate? Check_Reagent_Conc->Check_Salt Yes Titrate_Reagent->Check_Salt Increase_Salt Increase NaCl concentration Check_Salt->Increase_Salt No Success Reduced Non-Specific Labeling Check_Salt->Success Yes Increase_Salt->Success signaling_pathway_placeholder cluster_general_pathway General Protein Modification Pathway Start Unlabeled Protein Reduce Reduction of Disulfides (optional) Start->Reduce Labeling Labeling with Benzenethiosulfonic acid sodium salt Reduce->Labeling Purification Purification Labeling->Purification End Labeled Protein for Downstream Applications Purification->End

References

Validation & Comparative

Comparing Benzenethionosulfonic acid sodium salt to other sulfenylating agents

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initial topic: The user's request specified a comparison involving "Benzenethionosulfonic acid sodium salt." Our comprehensive research indicates that this compound is not recognized as a standard sulfenylating agent in the chemical literature. The similarly named "Benzenesulfonic acid sodium salt" is a widely used industrial chemical, primarily in the manufacturing of detergents, dyes, and pharmaceuticals, but it does not function as a sulfenylating agent.[1][2] Therefore, this guide has been adapted to provide a comparison of commonly employed and well-documented electrophilic sulfenylating agents that are highly relevant to researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the performance of key classes of electrophilic sulfenylating agents, supported by experimental data from peer-reviewed literature. We will delve into their reactivity, scope, and handling characteristics, providing researchers with the necessary information to select the optimal reagent for their synthetic needs.

Introduction to Sulfenylation and its Importance

Sulfenylation, the introduction of a thioether group (-SR) onto a molecule, is a fundamental transformation in organic synthesis and chemical biology. Thioethers are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. In the biological realm, the reversible S-sulfenylation of cysteine residues in proteins has emerged as a critical post-translational modification for regulating protein function and signal transduction.[3] The development of efficient and selective sulfenylating agents is therefore of paramount importance.

Comparison of Common Sulfenylating Agents

The selection of a sulfenylating agent is dictated by factors such as the nucleophilicity of the substrate, desired reactivity, and reaction conditions. Here, we compare three major classes of electrophilic sulfenylating agents: N-(Aryl/alkylthio)imides, sulfonyl hydrazides, and sulfinic acid derivatives.

Data Presentation

The following tables summarize the performance of these agents in the sulfenylation of indoles, a common heterocyclic scaffold in medicinal chemistry. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited. The presented data should therefore be interpreted as representative examples of the performance of each class of reagent.

Table 1: Sulfenylation of Indole with Various Phenylsulfenylating Agents

Sulfenylating AgentReagent ClassCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference
N-(Phenylthio)phthalimideN-(Aryl/alkylthio)imideMgBr₂ (0.5 mol%)Not specifiedNot specifiedNot specifiedGood to excellent[4]
Diphenyl disulfideDisulfideI₂/SeO₂Not specifiedNot specifiedNot specifiedGood to excellent[5]
Benzenesulfonyl hydrazideSulfonyl HydrazideIodophor (5% povidone-iodine soln.)Water1101266[5]
Sodium benzenesulfinateSulfinic Acid DerivativeHydroiodic acidAcetonitrileRoom Temp.2High[6]
ThiophenolThiolHBr (aq)DMSO:CHCl₃ (1:1)1002High[5]

Table 2: General Characteristics of Sulfenylating Agent Classes

Reagent ClassReactivityStability/HandlingSubstrate ScopeKey AdvantagesKey Disadvantages
N-(Aryl/alkylthio)imides HighCrystalline solids, stable, easy to handleBroad, effective for C-, N-, and S-nucleophilesHigh reactivity, odorless, good yieldsCan require a catalyst, phthalimide byproduct
Sulfonyl Hydrazides Moderate to HighStable, crystalline solidsGood for electron-rich arenes and heterocyclesReadily available, stable, environmentally benign byproducts (N₂, H₂O)Often require elevated temperatures and catalysts
Sulfinic Acid Derivatives ModerateGenerally stable saltsGood for electron-rich arenesOdorless, stable, readily availableCan require strong acids or catalysts for activation
Disulfides ModerateStable liquids or solidsBroad, but can be less reactive than N-(thio)imidesCommercially availableCan have unpleasant odors (if derived from volatile thiols), may require activation
Thiols Variable (used to generate the electrophile in situ)Pungent odor, susceptible to oxidationBroadInexpensive and readily availableStrong odor, requires an oxidant to generate the electrophilic species

Experimental Protocols

General Protocol for C-3 Sulfenylation of Indoles with Sulfonyl Hydrazides

This protocol is adapted from a procedure utilizing an iodophor as the catalyst in an aqueous medium.[5]

Materials:

  • Indole

  • Benzenesulfonyl hydrazide

  • Iodophor (5% solution of povidone-iodine in water)

  • Dichloromethane

  • Saturated salt solution

  • 10 mL sealed reaction tube

Procedure:

  • To a 10 mL sealed reaction tube, add the indole (0.3 mmol) and benzenesulfonyl hydrazide (0.9 mmol).

  • Add 2 mL of the iodophor solution.

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 10 mL of a saturated salt solution and extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-sulfenylindole.

Protocol for Detection of Protein S-Sulfenylation in Cell Lysates

This protocol outlines a general workflow for the detection of S-sulfenylated proteins in vitro using a benzothiazine-based probe (BTD).[7]

Materials:

  • Cultured cells (e.g., RKO cells)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail

  • Benzothiazine-based probe (BTD)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, TBTA)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate for detection

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer on ice.

  • Probe Labeling: Incubate the cell lysate with the BTD probe (e.g., 5 mM) at 37 °C for 2 hours to label S-sulfenylated proteins.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT (final concentration 10 mM) and incubating at 37 °C for 1 hour. Subsequently, alkylate free thiols by adding IAM (final concentration 40 mM) and incubating for 30 minutes in the dark at room temperature.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the BTD-labeled proteins.

  • Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to enrich the biotin-tagged proteins from the total lysate.

  • SDS-PAGE and Western Blotting: Elute the enriched proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.

  • Detection: Visualize the S-sulfenylated proteins using a suitable chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathway: EGFR Activation and Protein Sulfenylation

The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. Upon ligand binding, EGFR activation leads to the production of reactive oxygen species (ROS), which in turn can cause the S-sulfenylation of specific cysteine residues on EGFR and other signaling proteins, modulating their activity.[8][9][10]

EGFR_Sulfenylation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Dimerization & Autophosphorylation NOX NADPH Oxidase (NOX) ROS ROS (H₂O₂) NOX->ROS Production Cys797_SH EGFR (Cys797-SH) ROS->Cys797_SH Oxidation PTP_active Protein Tyrosine Phosphatase (PTP-SH) Active ROS->PTP_active Oxidation EGFR_active->NOX Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR_active->Downstream Cys797_SOH EGFR (Cys797-SOH) Enhanced Kinase Activity Cys797_SH->Cys797_SOH Cys797_SOH->Downstream Enhanced Signaling PTP_inactive PTP-SOH Inactive PTP_active->PTP_inactive Inactivation PTP_inactive->EGFR_active Reduced Dephosphorylation

Caption: EGFR signaling pathway illustrating ligand-induced ROS production and subsequent S-sulfenylation.

Experimental Workflow: Detection of Protein S-Sulfenylation

The following diagram illustrates a typical workflow for the chemoproteomic analysis of protein S-sulfenylation in biological samples.

Sulfenylation_Detection_Workflow cluster_analysis Analysis start Biological Sample (Cells or Tissues) lysis Cell Lysis start->lysis probe_labeling Labeling with Sulfenic Acid Probe (e.g., BTD or DYn-2) lysis->probe_labeling reduction_alkylation Reduction (DTT) & Alkylation (IAM) probe_labeling->reduction_alkylation click_chemistry Click Chemistry with Biotin-Azide reduction_alkylation->click_chemistry enrichment Streptavidin Enrichment of Biotinylated Proteins/Peptides click_chemistry->enrichment western_blot Western Blot (Detection with Streptavidin-HRP) enrichment->western_blot ms_analysis LC-MS/MS Analysis (Proteomic Identification) enrichment->ms_analysis

Caption: General workflow for the detection and identification of S-sulfenylated proteins.

Logical Relationship: Selection of a Sulfenylating Agent

This diagram outlines the key considerations for selecting an appropriate sulfenylating agent for a given chemical transformation.

Sulfenylating_Agent_Selection start Define Sulfenylation Reaction substrate Substrate Nucleophilicity (e.g., C, N, S nucleophile) start->substrate conditions Desired Reaction Conditions (Temperature, Solvent, Catalyst) start->conditions reagent_properties Reagent Properties (Stability, Handling, Odor) start->reagent_properties decision Select Reagent Class substrate->decision conditions->decision reagent_properties->decision nthioimide N-(Thio)imides decision->nthioimide High Reactivity, Broad Scope sulfonyl_hydrazide Sulfonyl Hydrazides decision->sulfonyl_hydrazide Stable, Good for Electron-Rich Arenes sulfinic_acid Sulfinic Acid Derivatives decision->sulfinic_acid Odorless, Stable disulfide Disulfides/Thiols decision->disulfide Readily Available, Cost-Effective

References

A Comparative Guide to Cysteine Modification Reagents: Alternatives to Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. Benzenethionosulfonic acid sodium salt (BTS) has been a reagent of interest for inducing S-thionylation of cysteines. However, a range of alternative reagents offer distinct advantages in terms of reactivity, specificity, and application. This guide provides an objective comparison of BTS and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

This guide will delve into the performance of several key cysteine modification reagents:

  • This compound (BTS): A reagent that leads to the formation of a disulfide bond with a phenylsulfonyl group.

  • Iodoacetamide (IAM): A classic alkylating agent that forms a stable thioether bond with cysteine residues.

  • N-Ethylmaleimide (NEM): A Michael acceptor that reacts rapidly with thiols to form a stable thioether adduct.

  • Dimedone-based Probes: A class of reagents that specifically target the sulfenic acid form of cysteine, a key intermediate in redox signaling.

Performance Comparison

The choice of a cysteine modification reagent is dictated by the specific experimental goals, including the desired type of modification (reversible vs. irreversible), the required reaction speed, and the tolerance for potential side reactions. The following table summarizes the key performance characteristics of the discussed reagents.

ReagentModification TypeReaction MechanismRelative ReactivitypH OptimumKey AdvantagesPotential Side Reactions
This compound (BTS) S-thionylation (Disulfide)Nucleophilic attack by thiolateModerateNeutral to slightly alkalineIntroduces a unique modification for specific applications.Limited data on side reactions with other amino acids.
Iodoacetamide (IAM) Alkylation (Thioether)SN2 nucleophilic substitutionModerateNeutral to alkaline (pH 7-9)[1]Forms a very stable, irreversible bond[2]; high specificity at controlled pH and concentration.[3]Can react with histidine, lysine, methionine, and N-termini at higher pH and excess reagent.[2][3]
N-Ethylmaleimide (NEM) Michael Addition (Thioether)Michael 1,4-additionHigh[4][5]Neutral (pH 6.5-7.5)[6]Rapid and efficient reaction kinetics[4][5]; effective at near-neutral pH.Can react with primary amines (lysine, N-termini) and histidine at pH > 7.5[6][7]; the maleimide ring can undergo hydrolysis.
Dimedone-based Probes Sulfenic Acid TrappingNucleophilic attack on sulfenic acidSpecific to Cys-SOHBroad (pH 5.5-8.0 has been shown to be effective)[8]Highly specific for cysteine sulfenic acid[8][9]; allows for the study of redox signaling.Does not react with reduced thiols or other common cysteine modifications.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results in cysteine modification experiments. Below are representative protocols for each class of reagent.

Protocol 1: Cysteine S-thionylation using this compound (BTS)

This protocol is a general guideline for the S-thionylation of cysteine residues in a purified protein.

Materials:

  • Purified protein containing cysteine residues

  • This compound (BTS)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10 mM DTT)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a fresh stock solution of BTS (e.g., 100 mM) in the Reaction Buffer.

  • Reaction: Add a 10- to 50-fold molar excess of BTS to the protein solution. The optimal excess will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be optimized.

  • Quenching: Add a quenching solution (e.g., DTT) to consume any unreacted BTS.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications.

  • Analysis: Confirm the modification by mass spectrometry or other appropriate analytical techniques.

Protocol 2: Cysteine Alkylation using Iodoacetamide (IAM)

This protocol outlines the alkylation of reduced cysteine residues. It is critical to perform this reaction in the dark to prevent the light-sensitive degradation of iodoacetamide.[3]

Materials:

  • Protein sample

  • Reducing agent (e.g., DTT or TCEP)

  • Iodoacetamide (IAM)

  • Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5, containing 6 M Guanidine HCl or 8 M Urea for denaturation if required)

  • Quenching solution (e.g., 2-mercaptoethanol or DTT)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: Dissolve the protein in Alkylation Buffer and add the reducing agent (e.g., 10 mM DTT). Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Prepare a fresh stock solution of IAM (e.g., 500 mM in buffer). Add IAM to the reduced protein solution to a final concentration that is in slight excess over the reducing agent (e.g., 15-20 mM).

  • Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol or DTT.

  • Purification: Remove excess reagents by dialysis or using a desalting column.

  • Analysis: Verify the completion of the alkylation by mass spectrometry.

Protocol 3: Cysteine Modification using N-Ethylmaleimide (NEM)

This protocol describes a typical procedure for labeling cysteine residues with NEM.

Materials:

  • Protein sample

  • N-Ethylmaleimide (NEM)

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 6.5-7.5)

  • Quenching solution (e.g., DTT or 2-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, reduce disulfide bonds as described in the IAM protocol and remove the reducing agent.

  • Reagent Preparation: Prepare a fresh stock solution of NEM (e.g., 100 mM in water or buffer).

  • Reaction: Add a 10-fold molar excess of NEM to the protein solution.

  • Incubation: Incubate at room temperature for 1-2 hours.[6]

  • Quenching: Stop the reaction by adding a quenching solution.

  • Purification: Remove unreacted NEM and byproducts using a desalting column.

  • Analysis: Analyze the modified protein using appropriate methods.

Protocol 4: Detection of Cysteine Sulfenic Acid using Dimedone-based Probes

This protocol provides a general workflow for labeling sulfenic acids in proteins.

Materials:

  • Cell lysate or purified protein

  • Dimedone-based probe (e.g., with a biotin or fluorescent tag)

  • Lysis Buffer (if using cell lysates, should contain protease inhibitors and catalase to prevent post-lysis oxidation)

  • Alkylating agent (e.g., NEM) to block free thiols

  • Streptavidin beads (for biotinylated probes)

Procedure:

  • Sample Preparation: For cell-based assays, treat cells with the desired stimulus. Lyse the cells in a buffer containing the dimedone-based probe and an alkylating agent like NEM to block free thiols and prevent their oxidation after lysis.[10]

  • Labeling: Incubate the lysate with the probe. The concentration of the probe and incubation time will depend on the specific probe and experimental setup.

  • Enrichment (for biotinylated probes): After labeling, incubate the lysate with streptavidin beads to capture the biotin-labeled proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads and analyze by western blotting or mass spectrometry to identify the sulfenylated proteins.

Visualizing the Molecular Landscape

To better understand the processes involved in cysteine modification, the following diagrams illustrate a key signaling pathway where cysteine oxidation plays a crucial role and a general workflow for cysteine modification experiments.

Experimental_Workflow_for_Cysteine_Modification cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_cleanup Purification & Analysis Protein Protein Sample Reduction Reduction of Disulfides (e.g., DTT, TCEP) Protein->Reduction AddReagent Addition of Modification Reagent (e.g., BTS, IAM, NEM) Reduction->AddReagent Incubation Incubation AddReagent->Incubation Quenching Quenching of Excess Reagent Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (MS, SDS-PAGE) Purification->Analysis

Caption: A generalized experimental workflow for cysteine modification.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding NOX NADPH Oxidase (NOX) EGFR->NOX Activation H2O2 H₂O₂ NOX->H2O2 Production Cys797_SH EGFR (Cys797-SH) Inactive Kinase Domain H2O2->Cys797_SH Oxidation PTP_active PTP (Active) H2O2->PTP_active Oxidation Cys797_SOH EGFR (Cys797-SOH) Active Kinase Domain Cys797_SH->Cys797_SOH Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Cys797_SOH->Downstream Activation PTP_inactive PTP (Inactive) PTP_active->PTP_inactive PTP_inactive->Downstream Relief of Inhibition

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by Benzenethiosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzenethiosulfonic acid sodium salt with other common protein thiol-modifying reagents for mass spectrometry-based proteomics. We will delve into the underlying chemistry, present available experimental data, and provide detailed protocols to assist researchers in selecting the optimal tool for their specific needs.

Introduction to Thiol Modification for Mass Spectrometry

The study of protein function and regulation is intricately linked to the analysis of post-translational modifications (PTMs). Among these, the modification of cysteine residues is of particular interest due to the unique reactivity of the thiol group. Mass spectrometry has become an indispensable tool for identifying and quantifying these modifications. Chemical probes that selectively react with cysteine thiols are crucial for enriching and identifying modified peptides in complex biological samples.

Benzenethiosulfonic acid sodium salt is a thiol-reactive compound that belongs to the class of thiosulfonates. These reagents react with protein thiols to form a mixed disulfide bond, a modification known as S-thionylation. This guide will compare the properties and performance of benzenethiosulfonic acid sodium salt with other widely used thiol-reactive probes, namely maleimides and iodoacetamides.

Comparison of Thiol-Reactive Probes

The choice of a thiol-reactive probe for mass spectrometry analysis depends on several factors, including the desired reactivity, the stability of the modification, and the specific experimental goals. Here, we compare benzenethiosulfonic acid sodium salt with two other major classes of thiol-modifying reagents.

FeatureBenzenethiosulfonic Acid Sodium SaltMaleimides (e.g., N-ethylmaleimide)Iodoacetamides (e.g., iodoacetamide)
Reaction Mechanism Reversible disulfide bond formationIrreversible thioether bond formationIrreversible thioether bond formation
Reaction Specificity High for thiolsHigh for thiols, but can react with other nucleophiles at high pHHigh for thiols, but can have side reactions with other residues
Reversibility Yes, with reducing agents (e.g., DTT, TCEP)NoNo
Mass Modification +140.01 Da (Benzenesulfonyl group)Varies with specific maleimide reagent+57.02 Da (Carbamidomethyl group)
Stability in MS/MS Generally stable, but the disulfide bond can be labile under certain CID conditionsStableStable
Common Applications Probing accessible thiols, reversible labeling studiesBlocking free thiols, quantitative proteomics (e.g., ICAT)Blocking free thiols, alkylation of cysteines for sequencing

Experimental Data

While specific quantitative data for the labeling efficiency and mass spectrometry performance of benzenethiosulfonic acid sodium salt is not extensively available in the literature, we can infer its performance based on the known chemistry of thiosulfonates. The reversible nature of the modification is a key differentiator.

Note: The following table presents a qualitative comparison based on the chemical properties of the reagent classes. Quantitative data would be highly dependent on specific experimental conditions.

ParameterBenzenethiosulfonic Acid Sodium Salt (Inferred)MaleimidesIodoacetamides
Labeling Efficiency Moderate to HighHighHigh
Reaction Rate ModerateFastModerate
Stability of Modification (during sample prep) Stable under non-reducing conditionsVery StableVery Stable
Potential for Side Reactions LowLow to ModerateModerate
Suitability for Quantitative Proteomics Potentially suitable for differential labeling strategiesWidely used in quantitative methods (e.g., ICAT, iTRAQ)Commonly used for blocking in quantitative workflows

Experimental Protocols

The following are generalized protocols for the modification of proteins with thiol-reactive reagents for mass spectrometry analysis. It is crucial to optimize these protocols for your specific protein of interest and experimental setup.

Protocol 1: Reversible Modification of Proteins with Benzenethiosulfonic Acid Sodium Salt

Objective: To label accessible cysteine residues in a protein with a benzenesulfonyl group for subsequent mass spectrometry analysis.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Benzenethiosulfonic acid sodium salt solution (freshly prepared in water or buffer)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reversal

  • Urea or Guanidine-HCl (for denaturing conditions, optional)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 spin columns for desalting

Procedure:

  • Protein Preparation: Ensure the protein sample is free of any reducing agents. If necessary, perform a buffer exchange.

  • Labeling Reaction:

    • To your protein solution (e.g., 1 mg/mL), add benzenethiosulfonic acid sodium salt to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.

  • Removal of Excess Reagent: Remove excess reagent by buffer exchange or dialysis.

  • Reduction and Alkylation (for bottom-up proteomics):

    • Denature the labeled protein with 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free thiols with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Search for a mass modification of +140.01 Da on cysteine residues.

Protocol 2: Irreversible Modification of Proteins with Maleimide

Objective: To irreversibly label cysteine residues for protein identification and quantification.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Maleimide reagent (e.g., N-ethylmaleimide) solution (freshly prepared)

  • Other materials as listed in Protocol 1.

Procedure:

  • Protein Preparation: As in Protocol 1.

  • Labeling Reaction:

    • Add the maleimide reagent to the protein solution at a 10-fold molar excess over cysteine residues.

    • Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding DTT or β-mercaptoethanol.

  • Sample Preparation for MS: Proceed with steps 4-8 as described in Protocol 1. The expected mass modification will depend on the specific maleimide reagent used.

Visualizing the Workflows and Concepts

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_workflow General Workflow for Thiol Modification Analysis Protein Protein Sample Modification Thiol Modification (e.g., with Benzenethiosulfonate) Protein->Modification Quench Quench Reaction & Remove Excess Reagent Modification->Quench Denature Denaturation, Reduction & Alkylation Quench->Denature Digest Tryptic Digestion Denature->Digest Cleanup Peptide Cleanup (e.g., C18 Desalting) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Caption: General experimental workflow for the mass spectrometry analysis of thiol-modified proteins.

G cluster_reversible Reversible Modification (Thiosulfonate) cluster_irreversible Irreversible Modification (Maleimide) Prot_SH_rev Protein-SH BTSA + Benzenethiosulfonate Modified_rev Protein-S-S-Ph Prot_SH_rev->Modified_rev Modification Modified_rev->Prot_SH_rev Reversal ReducingAgent + Reducing Agent (e.g., DTT) Prot_SH_irrev Protein-SH Maleimide + Maleimide Modified_irrev Protein-S-Maleimide Prot_SH_irrev->Modified_irrev Modification NoReversal No Reversal

Caption: Comparison of reversible and irreversible thiol modification mechanisms.

Conclusion

Benzenethiosulfonic acid sodium salt offers a valuable tool for the study of protein thiols, particularly when reversible labeling is desired. Its reaction with cysteine residues to form a mixed disulfide allows for the potential to study dynamic changes in thiol accessibility. In contrast, reagents like maleimides and iodoacetamides provide stable, irreversible modifications that are well-suited for many quantitative proteomics workflows.

The choice of reagent should be guided by the specific research question. For experiments requiring the capture and subsequent release of thiol-containing proteins or peptides, a reversible reagent like benzenethiosulfonic acid sodium salt is advantageous. For applications where permanent blocking of thiols is necessary, irreversible reagents are the preferred choice. Further research is needed to fully characterize the performance of benzenethiosulfonic acid sodium salt in modern mass spectrometry-based proteomics and to establish standardized protocols for its use.

Validating the site of modification by Benzenethionosulfonic acid sodium salt using proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is critical for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications (PTMs) that can act as molecular switches in cellular signaling. This guide provides a comparative overview of methodologies for validating these modification sites, with a focus on thiol-reactive reagents.

Notably, while this guide centers on the potential application of Benzenethiosulfonic acid sodium salt (BTSA) , it is important to state that there is a lack of published literature detailing its specific use in proteomics for the validation of protein modification sites. Therefore, this guide will present a theoretical application of BTSA based on the known reactivity of thiosulfonate compounds and compare it with established, well-documented alternative methods.

Benzenethiosulfonic acid sodium salt (BTSA): A Theoretical Application in Proteomics

Based on the chemical properties of thiosulfonates, BTSA is expected to react with the thiol group of cysteine residues to form a mixed disulfide bond, releasing benzenesulfinic acid as a byproduct. This reaction, known as S-thiosulfonation, would result in a specific mass shift on the modified cysteine, which can be detected by mass spectrometry.

The modification by BTSA would be reversible upon treatment with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which would regenerate the free thiol. This reversibility is a key feature that can be exploited in proteomics workflows.

A hypothetical workflow for using BTSA to identify modified cysteines could involve the following steps:

  • Blocking of free thiols: Initially, all unmodified, accessible cysteine residues in a protein sample are blocked with a standard alkylating agent like iodoacetamide (IAM).

  • Reduction of modified cysteines: The sample is then treated to reduce any endogenously modified cysteines (e.g., disulfides, S-nitrosylation), exposing new free thiol groups.

  • Labeling with BTSA: These newly exposed thiols are then specifically labeled with BTSA.

  • Proteolytic digestion and mass spectrometry: The proteins are digested into peptides, and the sample is analyzed by mass spectrometry to identify the peptides carrying the BTSA modification, thus pinpointing the site of the original modification.

Comparison with Alternative Methods

Several reagents are well-established for the labeling and validation of cysteine modification sites in proteomics. The following table compares the theoretical application of BTSA with three common alternatives: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and Biotin-Maleimide.

FeatureBenzenethiosulfonic acid sodium salt (Theoretical)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)Biotin-Maleimide
Reaction Type S-thiosulfonation (Disulfide bond formation)Alkylation (Thioether bond formation)Michael addition (Thioether bond formation)Michael addition (Thioether bond formation)
Reversibility Reversible (with reducing agents)IrreversibleIrreversibleIrreversible
Mass Shift (Da) +157.97+57.02+125.05+451.23
Common Applications Cysteine protection, potential for redox proteomicsBlocking of free thiols, quantitative proteomics (iTRAQ, TMT)Blocking of free thiols, identifying reactive cysteinesEnrichment of modified peptides/proteins via avidin affinity
Advantages Reversibility allows for "tag-switch" approaches.Stable modification, well-characterized reactivity.High reactivity and specificity for thiols.Enables potent enrichment, reducing sample complexity.
Disadvantages Not documented in proteomics literature, potential for disulfide exchange.Irreversible, may not be suitable for all applications.Irreversible, larger mass shift than IAM.Large mass tag can affect peptide ionization, potential for non-specific binding of biotin.

Quantitative Data Presentation

The following table presents hypothetical data from a proteomics experiment designed to quantify the occupancy of a specific cysteine modification site on a target protein under two conditions (Control vs. Treated). This illustrates the type of quantitative data that can be obtained using different labeling strategies.

Labeling ReagentConditionPeptide SequencePrecursor m/z% Modification Occupancy
BTSA (Theoretical) ControlK.VGAHAGEYGAEALER.M850.42 (unmodified)15%
TreatedK.VGAHAGEYGAEALER.M929.40 (BTSA-modified)65%
IAM ControlK.VGAHAGEYGAEALER.M878.93 (IAM-blocked)85% (unmodified pool)
TreatedK.VGAHAGEYGAEALER.M878.93 (IAM-blocked)35% (unmodified pool)
Biotin-Maleimide ControlK.VGAHAGEYGAEALER.M1076.53 (Biotin-modified)12%
TreatedK.VGAHAGEYGAEALER.M1076.53 (Biotin-modified)70%

Note: The precursor m/z values are hypothetical and would depend on the charge state of the peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments using established reagents for cysteine modification analysis.

Protocol 1: Blocking and Labeling of Cysteine Residues for Mass Spectrometry

Objective: To identify reversibly oxidized cysteine residues in a protein sample.

Materials:

  • Protein lysate

  • Urea

  • Tris-HCl, pH 8.5

  • Iodoacetamide (IAM)

  • Dithiothreitol (DTT)

  • Biotin-Maleimide

  • Trifluoroacetic acid (TFA)

  • Trypsin

  • C18 desalting spin columns

  • Streptavidin agarose beads

Procedure:

  • Protein Solubilization and Blocking:

    • Resuspend the protein lysate in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Add IAM to a final concentration of 50 mM to block all free cysteine thiols.

    • Incubate in the dark at room temperature for 1 hour.

  • Reduction of Modified Cysteines:

    • Add DTT to a final concentration of 10 mM to reduce reversibly oxidized cysteines.

    • Incubate at 37°C for 1 hour.

  • Labeling with Biotin-Maleimide:

    • Remove excess DTT by buffer exchange using a desalting column.

    • Add Biotin-Maleimide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Protein Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column.

    • Incubate the desalted peptides with streptavidin agarose beads for 2 hours at room temperature to capture the biotin-labeled peptides.

    • Wash the beads extensively to remove non-biotinylated peptides.

  • Elution and Mass Spectrometry:

    • Elute the biotinylated peptides from the beads using a buffer containing 80% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides and resuspend in a buffer suitable for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the validation of cysteine modification sites.

experimental_workflow start Protein Lysate block Block Free Thiols (e.g., IAM) start->block reduce Reduce Modified Cysteines (e.g., DTT) block->reduce label Label Newly Exposed Thiols (e.g., Biotin-Maleimide) reduce->label digest Proteolytic Digestion (e.g., Trypsin) label->digest enrich Enrichment of Labeled Peptides (e.g., Streptavidin Affinity) digest->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis & Site Identification ms->data

Caption: Experimental workflow for identifying sites of reversible cysteine modification.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Cysteine Oxidation Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Cul3 Genes Antioxidant Gene Expression ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway, regulated by cysteine oxidation.

comparison_logic cluster_criteria Comparison Criteria main Validating Cysteine Modification Sites Benzenethiosulfonic acid sodium salt (Theoretical) Iodoacetamide (IAM) N-Ethylmaleimide (NEM) Biotin-Maleimide criteria Reactivity Reversibility Mass Shift Application Pros & Cons main:f0->criteria Compare main:f1->criteria Compare main:f2->criteria Compare main:f3->criteria Compare

Caption: Logical structure for comparing different cysteine modification reagents.

Conclusion

The validation of cysteine modification sites is a dynamic field with a range of available tools. While Benzenethiosulfonic acid sodium salt is not currently an established reagent in the proteomics toolkit for this purpose, its theoretical reactivity suggests potential applicability. However, without experimental validation, its utility remains speculative. For researchers requiring robust and reproducible methods, established reagents such as iodoacetamide, N-ethylmaleimide, and biotin-maleimide, coupled with optimized proteomics workflows, remain the methods of choice. Future studies may explore the utility of BTSA and other novel thiosulfonate reagents, potentially expanding the repertoire of tools available for dissecting the complex landscape of the cysteine redoxome.

A Comparative Guide to Aryl Thiosulfonates for Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of disulfide bonds is a critical step in the synthesis and stabilization of peptides and proteins, playing a pivotal role in their structure and function. Among the various reagents available for this purpose, aryl thiosulfonates have emerged as a versatile and efficient class of compounds. This guide provides a comparative analysis of different aryl thiosulfonates, offering experimental data, detailed protocols, and a look at alternative methods to assist researchers in selecting the optimal reagent for their specific application.

Performance Comparison of Aryl Thiosulfonates

Aryl thiosulfonates react with free thiols (cysteine residues) via a thiol-disulfide exchange mechanism to form a new disulfide bond. The reactivity of these reagents can be influenced by the nature of the aryl group, affecting reaction rates and yields. While comprehensive head-to-head kinetic studies are not extensively available in the literature, existing research provides valuable insights into their relative performance.

One study compared the biological activity of a series of diaryl disulfides and diaryl thiosulfonates as tubulin polymerization inhibitors. While this is a measure of biological effect rather than direct disulfide formation efficiency, the study did find that thiosulfonates were generally more active than their corresponding disulfides, suggesting a higher reactivity of the thiosulfonate group.[1]

For a more direct comparison of disulfide bond formation efficiency, researchers often rely on monitoring the disappearance of free thiols using assays like the Ellman's test. The rate of this disappearance can serve as a proxy for the reaction kinetics of different aryl thiosulfonates under standardized conditions.

Table 1: Qualitative Performance Comparison of Common Thiosulfonates

Aryl Thiosulfonate ReagentKey CharacteristicsApplication Notes
S-Phenyl benzenethiosulfonate (SPBTS) - Well-studied and commercially available. - Generally provides good yields. - The aromatic leaving group (benzenesulfinate) is a good leaving group, facilitating the reaction.Suitable for a wide range of peptide and protein modifications. Can be used in both aqueous and organic solvent systems.
S-Methyl methanethiosulfonate (MMTS) - A smaller, less sterically hindered reagent. - Can be more reactive than aryl thiosulfonates in some cases. - May lead to side reactions, including the formation of mixed disulfides with the methyl group.[2][3][4]Often used for trapping the thiol-disulfide state of proteins and for studying S-nitrosylation.[2][4][5] Its potential to induce disulfide bond formation in addition to forming dithiomethane adducts should be considered.[2][3][4]
S-(2-Nitrophenyl) benzenethiosulfonate - The nitro group is electron-withdrawing, which can increase the reactivity of the thiosulfonate. - The release of the colored 2-nitrothiophenol leaving group can be used to monitor the reaction progress spectrophotometrically.Useful for applications where real-time monitoring of the reaction is desired.

Alternatives to Aryl Thiosulfonates for Disulfide Bond Formation

While aryl thiosulfonates are effective, several other methods are available for disulfide bond formation, each with its own advantages and disadvantages.

Table 2: Comparison of Disulfide Bond Formation Methods

MethodReagentsAdvantagesDisadvantages
Air Oxidation Oxygen- Simple and mild. - No need to remove excess reagents.- Slow reaction rates. - Can lead to a mixture of products and over-oxidation. - Not suitable for complex peptides with multiple cysteines.
Oxidizing Agents Iodine, Potassium ferricyanide, DMSO- Faster reaction rates than air oxidation.- Can lead to side reactions and over-oxidation of sensitive amino acids (e.g., Met, Trp). - Requires careful control of stoichiometry and reaction conditions.
Thiol-Disulfide Exchange Glutathione (GSSG/GSH), Dithiothreitol (DTT)- Mimics physiological conditions. - Can help in achieving the correct disulfide pairing in complex peptides.- Can be slow and may not go to completion. - Requires careful optimization of redox potential.
Palladium-based Chemistry Palladium salts, Disulfiram (DSF)- Ultrafast and high-yielding for multiple disulfide bonds.[2] - Allows for regioselective disulfide bond formation.[2]- Requires the use of a metal catalyst which may need to be removed. - Can be sensitive to other functional groups.
Orthogonal Protecting Groups Cys(Trt), Cys(Acm), Cys(StBu)- Enables the stepwise and regioselective formation of multiple disulfide bonds.[5]- Requires multiple deprotection and oxidation steps, which can be time-consuming and reduce overall yield.[1]

Experimental Protocols

General Workflow for Disulfide Bond Formation Using Aryl Thiosulfonates

The following is a generalized workflow for forming a disulfide bond in a peptide or protein using an aryl thiosulfonate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification Peptide_Prep Prepare Peptide Solution (with free thiol) Mix Mix Peptide and Aryl Thiosulfonate Peptide_Prep->Mix Reagent_Prep Prepare Aryl Thiosulfonate Solution Reagent_Prep->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Monitor Monitor Reaction Progress (e.g., Ellman's Test) Incubate->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Purify Purify Product (e.g., HPLC) Quench->Purify

A generalized workflow for disulfide bond formation.
Detailed Protocol: Disulfide Bond Formation in a Peptide using S-Phenyl Benzenethiosulfonate (SPBTS)

This protocol describes the formation of a single disulfide bond in a peptide containing two cysteine residues.

Materials:

  • Peptide with two free cysteine residues

  • S-Phenyl benzenethiosulfonate (SPBTS)

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0

  • Quenching Solution: 1 M Dithiothreitol (DTT) in water

  • Ellman's Reagent (DTNB) solution (for monitoring)

  • HPLC system for purification

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

  • SPBTS Preparation: Prepare a 10 mM stock solution of SPBTS in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: Add a 1.2-fold molar excess of the SPBTS stock solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C).

  • Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), take a small aliquot of the reaction mixture and determine the concentration of free thiols using the Ellman's Test (see protocol below). The reaction is considered complete when the concentration of free thiols is negligible.

  • Reaction Quenching: Once the reaction is complete, add a 10-fold molar excess of the Quenching Solution (DTT) to react with any unreacted SPBTS.

  • Purification: Purify the disulfide-bridged peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the formation of the disulfide bond and the purity of the final product by mass spectrometry and analytical HPLC.

Protocol: Quantification of Free Thiols using Ellman's Test

The Ellman's test is a rapid and reliable method for quantifying free sulfhydryl groups in a sample.[6][7][8][9]

Materials:

  • Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.[9]

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[9]

  • Cysteine standards for calibration curve (optional, but recommended for accuracy).

Procedure:

  • Prepare a blank by adding a known volume of Reaction Buffer to a cuvette.

  • Add a small, known volume of the sample (from the disulfide bond formation reaction) to a separate cuvette containing Reaction Buffer.

  • To both the blank and the sample cuvettes, add a small volume of the DTNB Stock Solution and mix well.[9]

  • Incubate the solutions at room temperature for 15 minutes to allow for color development.[9]

  • Measure the absorbance of the sample at 412 nm against the blank.

  • The concentration of free thiols can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the thiol.[9]

Visualization of Key Processes

Signaling Pathway: Thiol-Disulfide Exchange with Aryl Thiosulfonate

The fundamental reaction for disulfide bond formation using an aryl thiosulfonate is a thiol-disulfide exchange.

thiol_exchange RSH Peptide-SH (Free Thiol) Intermediate Transition State RSH->Intermediate Nucleophilic Attack ArS_SO2Ar Ar'-S-SO2-Ar (Aryl Thiosulfonate) ArS_SO2Ar->Intermediate RSSR Peptide-S-S-Ar' (Mixed Disulfide) Intermediate->RSSR Leaving_Group Ar-SO2- (Arylsulfinate) Intermediate->Leaving_Group Final_Peptide Peptide-S-S-Peptide (Final Product) RSSR->Final_Peptide Another_RSH Another Peptide-SH Another_RSH->Final_Peptide Second Thiol-Disulfide Exchange

Mechanism of disulfide bond formation.
Experimental Workflow: Monitoring Reaction with Ellman's Test

This diagram illustrates the logical flow of monitoring the disulfide bond formation reaction.

ellmans_monitoring Start Start Disulfide Formation Reaction Take_Aliquot Take Aliquot at Time 't' Start->Take_Aliquot Perform_Ellmans Perform Ellman's Test Take_Aliquot->Perform_Ellmans Measure_Absorbance Measure Absorbance at 412 nm Perform_Ellmans->Measure_Absorbance Calculate_Thiol Calculate Free Thiol Concentration Measure_Absorbance->Calculate_Thiol Decision [Free Thiol] ≈ 0? Calculate_Thiol->Decision End Reaction Complete. Proceed to Quench. Decision->End Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot

Workflow for monitoring reaction progress.

This guide provides a foundational understanding of the use of aryl thiosulfonates for disulfide bond formation. The selection of the most appropriate reagent and method will ultimately depend on the specific peptide or protein, the desired reaction scale, and the available analytical instrumentation. Careful optimization of reaction conditions is always recommended to achieve the best results.

References

Unveiling the Specificity of Benzenethiosulfonic Acid Sodium Salt: A Comparative Guide to its Cross-Reactivity with Nucleophilic Residues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise reactivity of modifying agents is paramount. This guide provides a detailed comparison of the cross-reactivity of Benzenethiosulfonic Acid Sodium Salt with key nucleophilic amino acid residues: Cysteine, Lysine, Histidine, and Serine. Experimental data overwhelmingly demonstrates the exceptional selectivity of thiosulfonates for cysteine residues, a critical aspect for targeted protein modification.

Benzenethiosulfonic acid sodium salt belongs to the class of thiosulfonates, which are widely recognized for their ability to react specifically with thiol groups (-SH) under mild conditions. This high degree of selectivity is fundamental to their application in bioconjugation, proteomics, and drug development, where precise targeting of cysteine residues is often a primary objective.

Quantitative Comparison of Reactivity

The reaction of benzenethiosulfonic acid sodium salt with nucleophilic residues proceeds via a nucleophilic attack on the sulfur atom of the thiosulfonate group. The reactivity of the nucleophilic amino acid side chains generally follows the order of their nucleophilicity, which is significantly influenced by their respective pKa values and the reaction pH. The thiolate anion (R-S⁻) of cysteine is a much stronger nucleophile than the neutral amine group of lysine, the imidazole ring of histidine, or the hydroxyl group of serine at physiological pH.

While extensive quantitative data for the reaction of benzenethiosulfonic acid sodium salt with cysteine exists, similar data for lysine, histidine, and serine is scarce in the literature. This is a strong indication that the reactions with these other nucleophilic residues are significantly slower and often considered negligible, especially in the presence of reactive cysteine residues. The data presented below reflects the high selectivity of thiosulfonates for thiols.

Nucleophilic ResidueSide Chain Functional GroupTypical pKaRelative Reactivity with BenzenethiosulfonateRate Constant (M⁻¹s⁻¹)
Cysteine Thiol (-SH)~8.3++++ (Very High)Available in literature (highly pH-dependent)
Lysine Amine (-NH₂)~10.5+ (Very Low/Negligible)Not reported/Considered negligible
Histidine Imidazole~6.0+ (Very Low/Negligible)Not reported/Considered negligible
Serine Hydroxyl (-OH)~13- (Extremely Low/Negligible)Not reported/Considered negligible

Note: The reactivity is highly dependent on the pH of the reaction medium, which affects the protonation state of the nucleophilic groups. The data in this table is a generalized comparison under typical bioconjugation conditions (near-neutral pH).

Experimental Protocols

The following is a representative protocol for assessing the modification of a protein containing a cysteine residue with benzenethiosulfonic acid sodium salt.

Objective: To determine the rate and extent of cysteine modification in a model protein (e.g., Bovine Serum Albumin, BSA) by benzenethiosulfonic acid sodium salt.

Materials:

  • Model protein (e.g., BSA) solution in phosphate-buffered saline (PBS), pH 7.4

  • Benzenethiosulfonic acid sodium salt solution in PBS, pH 7.4

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for thiol quantification

  • Spectrophotometer

  • Reaction buffer (PBS, pH 7.4)

Procedure:

  • Protein and Reagent Preparation:

    • Prepare a 1 mg/mL solution of the model protein in PBS.

    • Prepare a 10 mM stock solution of benzenethiosulfonic acid sodium salt in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the protein solution with the benzenethiosulfonic acid sodium salt solution at a desired molar ratio (e.g., 1:1, 1:10 protein:reagent).

    • Incubate the reaction mixture at room temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification of Free Thiols:

    • At each time point, take an aliquot of the reaction mixture and add it to a solution of Ellman's Reagent in a suitable buffer.

    • Measure the absorbance at 412 nm to quantify the remaining free thiol groups. A decrease in absorbance over time indicates the progress of the modification reaction.

  • Data Analysis:

    • Calculate the percentage of modified cysteine residues at each time point.

    • Plot the percentage of modification against time to determine the reaction kinetics. The second-order rate constant can be calculated from this data.

To assess cross-reactivity , the same protocol can be followed using proteins with accessible lysine, histidine, or serine residues in the absence of reactive cysteines. The lack of a significant decrease in a specific amino acid's reactivity (which would require different detection methods, such as mass spectrometry) would confirm the low cross-reactivity.

Mandatory Visualizations

The following diagrams illustrate the selective nature of the reaction and a typical experimental workflow.

Reaction_Selectivity cluster_reactants Reactants cluster_residues Nucleophilic Residues Benzenethiosulfonate Benzenethiosulfonate Cysteine Cysteine Benzenethiosulfonate->Cysteine Highly Favorable Reaction Lysine Lysine Benzenethiosulfonate->Lysine Negligible Reaction Histidine Histidine Benzenethiosulfonate->Histidine Negligible Reaction Serine Serine Benzenethiosulfonate->Serine Negligible Reaction Protein Protein Protein->Cysteine Protein->Lysine Protein->Histidine Protein->Serine

Caption: Reaction selectivity of Benzenethiosulfonate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Solution Prepare Protein Solution (with Cysteine) Mix Mix Protein and Reagent Protein_Solution->Mix Reagent_Solution Prepare Benzenethiosulfonate Solution Reagent_Solution->Mix Incubate Incubate at RT (Time course) Mix->Incubate Aliquot Take Aliquots Incubate->Aliquot Ellmans_Assay Perform Ellman's Assay (Quantify Free Thiols) Aliquot->Ellmans_Assay Spectrophotometry Measure Absorbance at 412 nm Ellmans_Assay->Spectrophotometry Data_Analysis Calculate % Modification and Rate Constant Spectrophotometry->Data_Analysis

Caption: Workflow for assessing Cysteine modification.

Spectroscopic Confirmation of S-Phenylsulfonyl-Cysteine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The formation of covalent adducts between electrophilic compounds and cysteine residues in proteins is a critical area of study in drug development, toxicology, and redox biology. The S-phenylsulfonyl-cysteine adduct, arising from the reaction of reactive phenylsulfonylating agents with the thiol group of cysteine, represents a stable post-translational modification. Accurate confirmation of this adduct is paramount for understanding mechanisms of action and off-target effects. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental data and protocols.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for identifying protein modifications due to its exceptional sensitivity and mass accuracy.[1] The fundamental principle behind its application here is the detection of a precise mass increase in a peptide or protein corresponding to the addition of a phenylsulfonyl group (-SO₂Ph) to a cysteine residue.

Data Presentation: Mass Shift Analysis

The formation of an S-phenylsulfonyl-cysteine adduct results in a predictable mass increase. This mass shift is the primary evidence sought in MS analysis.

ModificationChemical Formula of AdductMass Increase (Monoisotopic)Mass Increase (Average)
Phenylsulfonyl-SO₂C₆H₅+141.0038 Da+141.17 Da

Table 1. Expected mass increase upon formation of an S-phenylsulfonyl-cysteine adduct.

Tandem MS (MS/MS) provides further confirmation by fragmenting the modified peptide. The resulting spectrum will show characteristic fragment ions (b- and y-ions) that allow for the precise localization of the modification on the cysteine residue.[2] The mass of the cysteine residue within these fragments will be increased by the mass of the phenylsulfonyl group.

Experimental Protocol: Bottom-Up Proteomics Workflow for Adduct Identification

This protocol outlines a standard "bottom-up" approach, where the adducted protein is digested into smaller peptides for analysis.[3]

  • Sample Preparation (Reduction and Alkylation):

    • Treat the protein sample with a reducing agent like dithiothreitol (DTT) to break any existing disulfide bonds.

    • To prevent the re-formation of disulfide bonds, cap all free cysteine residues with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM).[4][5] This step is crucial to distinguish between cysteines that were originally adducted and those that were free. The S-phenylsulfonyl adduct is stable and will not react with these agents.

  • Protein Digestion:

    • Digest the alkylated protein into peptides using a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.[4]

  • Liquid Chromatography (LC) Separation:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography. This step reduces sample complexity before introduction into the mass spectrometer.[3]

  • MS and MS/MS Analysis:

    • Analyze the eluted peptides using an electrospray ionization (ESI) mass spectrometer.[1][2]

    • Set the instrument to perform data-dependent acquisition (DDA), where the instrument automatically selects the most abundant peptide ions from a full MS scan for fragmentation (MS/MS).[3][6]

    • Instrument Settings Example:

      • Mass Analyzer: Orbitrap or TOF for high resolution and mass accuracy.[7][8]

      • MS Scan Range: m/z 350–1600.

      • MS/MS: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

      • Dynamic Exclusion: Set to exclude previously fragmented ions for a short period (e.g., 30 seconds) to increase coverage.[6]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[4]

    • Specify the S-phenylsulfonyl modification on cysteine (+141.0038 Da) as a variable modification in the search parameters.

    • Also include other potential modifications like carbamidomethylation of cysteine (from IAM) and oxidation of methionine.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level structural information about molecules in solution.[10] For confirming S-phenylsulfonyl-cysteine adducts, NMR is used to detect changes in the chemical environment of the cysteine residue's protons and carbons upon modification.

Data Presentation: Chemical Shift Perturbations

The formation of the adduct significantly alters the electron density around the α-carbon (Cα) and β-carbon (Cβ) of the cysteine residue, leading to measurable changes (perturbations) in their NMR chemical shifts.

NucleusUnmodified Cysteine (Reduced) ¹³C Chemical Shift (ppm)S-Phenylsulfonyl-Cysteine ¹³C Chemical Shift (ppm) (Predicted)Unmodified Cysteine (Reduced) ¹H Chemical Shift (ppm)S-Phenylsulfonyl-Cysteine ¹H Chemical Shift (ppm) (Predicted)
~58.1 - 59.3[11]Downfield shift expected~4.0 - 4.5Downfield shift expected
~27.3[11]~40 - 45 (significant downfield shift)~2.8 - 3.2~3.5 - 4.0 (significant downfield shift)

Table 2. Typical ¹³C and ¹H chemical shifts for unmodified cysteine residues and predicted shifts for S-phenylsulfonyl-cysteine. Absolute values can vary based on local protein structure and solvent conditions.

The most indicative change is the large downfield shift of the Cβ signal, as it is directly attached to the modified sulfur atom.[11][12] Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, are typically used to correlate the proton and carbon signals, providing unambiguous assignment.

Experimental Protocol: NMR Analysis of Adducted Peptides

This protocol is suitable for analyzing a purified peptide or a small, stable protein. Isotopic labeling (e.g., with ¹³C and ¹⁵N) is often required for larger proteins but may not be necessary for observing the adduct on a smaller peptide.[13]

  • Sample Preparation:

    • Prepare the adducted peptide or protein at a concentration suitable for NMR (typically >100 µM).

    • Dissolve the sample in a deuterated buffer (e.g., 90% H₂O/10% D₂O phosphate buffer) to minimize the solvent signal.[14]

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to get an overall view of the sample.

    • 2D ¹H-¹³C HSQC Spectrum: This is the key experiment. It generates a spectrum with peaks corresponding to each carbon atom that is directly bonded to a proton.

    • Instrument Settings Example:

      • Temperature: 298 K (25 °C).

      • Reference: Use an internal reference standard like DSS.

      • The exact pulse sequences and acquisition parameters will depend on the specific instrument and sample.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Compare the ¹H-¹³C HSQC spectrum of the adducted sample with that of an unmodified control sample.

    • Identify new peaks or significantly shifted peaks in the cysteine region of the spectrum. The appearance of a Cβ signal in the ~40-45 ppm range, correlated to protons around 3.5-4.0 ppm, is strong evidence for the S-phenylsulfonyl adduct.

Mandatory Visualizations

Workflow for MS-Based Adduct Confirmation

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prot Adducted Protein RedAlk Reduction & Alkylation (DTT/IAM) Prot->RedAlk Digest Tryptic Digestion RedAlk->Digest LC LC Separation Digest->LC MS MS Scan (Full Peptide Masses) LC->MS MSMS MS/MS Scan (Fragmentation) MS->MSMS Search Database Search (Variable Modification) MSMS->Search Confirm Adduct Confirmation (Mass Shift + Site ID) Search->Confirm

Workflow for identifying S-phenylsulfonyl-cysteine adducts using bottom-up proteomics.

Reaction of Cysteine with a Phenylsulfonylating Agent

Covalent modification of a cysteine residue to form an S-phenylsulfonyl adduct.

Comparison of Methods

FeatureMass Spectrometry (MS)NMR Spectroscopy
Sensitivity High (femtomole to attomole)Low (micromole)
Information Provides mass of the adduct and its location on the peptide sequence.[2]Provides detailed 3D structural information in the vicinity of the adduct.
Sample Req. Small quantities, complex mixtures can be analyzed (e.g., cell lysates).Larger quantities of highly pure sample required.
Protein Size Applicable to large proteins and complexes (via bottom-up proteomics).Practically limited to smaller, soluble proteins or peptides (< ~30 kDa).
Throughput HighLow
Confirmation Confirms covalent bond by mass addition.Confirms covalent bond by observing through-bond correlations and chemical shift changes.[15]

Conclusion

Mass spectrometry and NMR spectroscopy are powerful, complementary techniques for confirming the formation of S-phenylsulfonyl-cysteine adducts.

  • Mass Spectrometry is the method of choice for initial discovery and routine confirmation due to its high sensitivity, throughput, and ability to pinpoint the modification site within a protein's primary sequence. It is well-suited for analyzing complex biological samples.

  • NMR Spectroscopy , while less sensitive and more demanding in terms of sample requirements, offers unparalleled insight into the atomic-level structural consequences of adduct formation. It can reveal how the modification impacts the local protein fold and dynamics, which is crucial for understanding functional effects.

For most research and drug development applications, a workflow beginning with MS for identification and localization, potentially followed by targeted NMR studies on a purified protein or peptide for structural characterization, provides the most comprehensive and robust confirmation.

References

Safety Operating Guide

Essential Disposal Procedures for Benzenethionosulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

The following provides critical safety and logistical guidance for the proper disposal of Benzenethionosulfonic acid sodium salt (CAS Number: 1887-29-2). This information is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department.

Chemical and Safety Data

Limited quantitative data is publicly available for this compound. The following table summarizes key information derived from supplier and database resources.

PropertyValueSource
CAS Number 1887-29-2[1]
Molecular Formula C₆H₅S(=S)(=O)ONa
Molecular Weight 196.22 g/mol
Melting Point 275 °C (decomposes)
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)

Experimental Protocols: Disposal Methodology

The proper disposal of this compound is dictated by its classification as a combustible solid and, most critically, as a substance highly hazardous to water. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Step-by-Step Disposal Plan:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containerization:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, clean, and properly labeled container.

    • The container must be clearly labeled with the full chemical name: "this compound" and the CAS number "1887-29-2".

    • Attach a hazardous waste tag, filled out according to your institution's EHS guidelines.

  • Waste Collection:

    • Collect waste this compound in a designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2][3]

  • Storage Pending Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information regarding the chemical and its quantity.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[4][5]

    • Carefully sweep up the solid material and place it into the hazardous waste container.[5]

    • Clean the affected area as per your lab's standard operating procedures for chemical spills and report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Securely Seal in a Labeled Waste Container ppe->container tag Attach Hazardous Waste Tag container->tag collect Place in Designated Hazardous Waste Area tag->collect storage Store in a Cool, Dry, Well-Ventilated Location collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal spill Spill Occurs spill_collect Sweep Solid Material (Avoid Dust) spill->spill_collect spill_container Place in Labeled Hazardous Waste Container spill_collect->spill_container spill_container->collect

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Benzenethionosulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzenethionosulfonic acid sodium salt (CAS No. 1887-29-2), a compound used in various chemical syntheses. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. While some sources may classify this compound as non-hazardous, others indicate that it can be irritating to the eyes, respiratory system, and skin.[1] Therefore, it is prudent to adopt a cautious approach and utilize the following personal protective equipment (PPE):

Protective EquipmentSpecifications and Usage
Eye Protection Wear chemical safety goggles or a face shield.[2]
Hand Protection Wear appropriate chemical-impermeable gloves.[1][2]
Skin and Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2]
Respiratory Protection In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan for Handling and Storage

Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Ground and bond containers when transferring material to prevent electrostatic discharge.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in dust, vapor, mist, or gas.[1]

Storage:

  • Store in a tightly closed container in a cool, dry place.[1]

  • This compound is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is essential.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • The chemical should be collected and placed in a suitable, closed container for disposal.[2]

  • Do not allow the chemical to enter drains, as its environmental impact has not been fully investigated.[2]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek medical attention.

Workflow for Handling this compound

To provide a clear, step-by-step guide for a common laboratory task, the following workflow outlines the process of weighing and dissolving this compound.

Workflow for Weighing and Dissolving this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat prep2 Ensure Fume Hood is Operational prep1->prep2 weigh Weigh the Required Amount of This compound in a Tared Weigh Boat inside the Fume Hood prep2->weigh dissolve Slowly Add the Weighed Solid to the Solvent in a Beaker with Stirring weigh->dissolve cleanup1 Clean all Glassware and Utensils Thoroughly dissolve->cleanup1 cleanup2 Dispose of Weigh Boat and any Contaminated Materials in the Appropriate Chemical Waste Container cleanup1->cleanup2 cleanup3 Remove PPE and Wash Hands Thoroughly cleanup2->cleanup3

A step-by-step workflow for the safe handling of the chemical.

References

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